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  • Product: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid
  • CAS: 844882-34-4

Core Science & Biosynthesis

Foundational

Synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

An In-depth Technical Guide to the Executive Summary Furan-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive, technically d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

Furan-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive, technically detailed methodology for the synthesis of a novel substituted furoic acid, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The synthetic strategy is designed for clarity, reproducibility, and scientific integrity, targeting researchers and professionals in drug development. We present a robust two-stage approach commencing with the synthesis of the key intermediate, 5-ethyl-2-furoic acid, followed by a regioselective Mannich reaction to introduce the diethylaminomethyl moiety at the C4 position. This document explains the causal chemistry behind each procedural step, provides detailed experimental protocols, and includes process flow diagrams to ensure a self-validating and comprehensible narrative.

Introduction to the Furoic Acid Scaffold

2-Furoic acid and its derivatives are privileged structures in the design of new therapeutic agents, serving as key building blocks for pharmaceuticals, agrochemicals, and flavoring agents.[1][2] The furan ring, an electron-rich aromatic heterocycle, is amenable to various electrophilic substitution reactions, allowing for controlled functionalization.[3] The target molecule, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, incorporates three key pharmacophoric elements: a carboxylic acid for potential salt formation and hydrogen bonding, an ethyl group to modulate lipophilicity, and a Mannich base side-chain, a feature known to enhance bioavailability and confer a range of biological activities.[4]

This guide outlines a logical and efficient pathway to this target, emphasizing the principles of regiochemical control and providing field-proven insights into the practical execution of the synthesis.

Retrosynthetic Strategy

A retrosynthetic analysis of the target molecule suggests a logical disconnection at the C4-carbon bond of the aminomethyl group. This bond can be formed via a Mannich reaction, a reliable method for C-C bond formation through aminoalkylation.[5] This approach identifies 5-ethyl-2-furoic acid as the immediate precursor, which itself can be synthesized from a commercially available starting material like ethyl 2-furoate.

Retrosynthesis Target 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Precursor1 5-Ethyl-2-furoic acid Target->Precursor1 C-C Disconnection (Mannich Reaction) Mannich_Reagents Formaldehyde, Diethylamine

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of 5-Ethyl-2-Furoic Acid

The synthesis of the 5-ethyl-2-furoic acid precursor is achieved via a two-step sequence starting from ethyl 2-furoate: Friedel-Crafts acylation to install a C2 carbonyl at the 5-position, followed by a Wolff-Kishner reduction to convert the ketone to an ethyl group, and concluding with saponification.

Principle and Rationale

The furan ring is highly activated towards electrophilic aromatic substitution. The ester group at C2 deactivates the ring but directs incoming electrophiles to the C5 position. Friedel-Crafts acylation with acetic anhydride and a mild Lewis acid like SnCl₄ is an effective method for introducing an acetyl group. Subsequent reduction of the resulting ketone is necessary. The Wolff-Kishner reduction is chosen due to its high efficiency in reducing aryl ketones and its compatibility with the furan ring, which can be sensitive to the acidic conditions of a Clemmensen reduction. The final step is a standard ester hydrolysis (saponification) to yield the desired carboxylic acid.[6]

Detailed Experimental Protocol

Step 3.2.1: Synthesis of Ethyl 5-acetyl-2-furoate

  • To a stirred solution of ethyl 2-furoate (1 equiv.) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 equiv.).

  • Slowly add tin(IV) chloride (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 5-acetyl-2-furoate as a solid.

Step 3.2.2: Synthesis of 5-Ethyl-2-furoic acid

  • To a flask equipped with a reflux condenser, add ethyl 5-acetyl-2-furoate (1 equiv.), diethylene glycol, and hydrazine hydrate (4 equiv.).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Add potassium hydroxide pellets (4 equiv.) in portions and raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at reflux for 4 hours.

  • Cool the mixture, dilute with water, and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 6M HCl.

  • The resulting precipitate, 5-ethyl-2-furoic acid, is collected by filtration, washed with cold water, and dried.[7]

Quantitative Data and Characterization
StepStarting MaterialKey ReagentsProductExpected Yield
3.2.1 Ethyl 2-furoateAcetic anhydride, SnCl₄Ethyl 5-acetyl-2-furoate75-85%
3.2.2 Ethyl 5-acetyl-2-furoateHydrazine hydrate, KOH5-Ethyl-2-furoic acid80-90%

Expected Characterization for 5-Ethyl-2-furoic acid:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), two furan protons (doublets), and a carboxylic acid proton (broad singlet).

  • IR (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1680).

  • Mass Spec: Molecular ion peak corresponding to C₇H₈O₃.

Stage 2:

This stage involves the regioselective aminomethylation of the 5-ethyl-2-furoic acid precursor using the Mannich reaction.

Principle and Rationale

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine.[4] In this case, 5-ethyl-2-furoic acid is the active hydrogen substrate. The reaction proceeds via the formation of a diethylaminomethyl cation (an Eschenmoser salt precursor), which acts as the electrophile.[5]

The regioselectivity of the substitution on the furan ring is critical. The C5-ethyl group is an activating, ortho, para-director, while the C2-carboxylic acid is a deactivating, meta-director. Both groups cooperatively direct the incoming electrophile to the C4 position, ensuring high regioselectivity and minimizing the formation of the C3-substituted isomer.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack DEA Diethylamine Iminium N,N-Diethylmethaniminium (Electrophile) DEA->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Intermediate Sigma Complex (C4 Attack) Iminium->Intermediate Precursor 5-Ethyl-2-furoic acid (Nucleophile) Precursor->Intermediate + Iminium Ion Product Final Product Intermediate->Product - H+

Caption: Mechanism of the Mannich reaction on the furan precursor.

Detailed Experimental Protocol
  • In a round-bottom flask, chill a solution of diethylamine (1.1 equiv.) in ethanol.

  • Slowly add aqueous formaldehyde (37 wt. %, 1.1 equiv.) while maintaining the temperature at 0-5 °C. Stir for 20 minutes to pre-form the iminium species.

  • Add 5-ethyl-2-furoic acid (1 equiv.) to the solution.

  • Add concentrated hydrochloric acid (0.1 equiv.) as a catalyst.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. This neutralizes the acid and the amine salt.

  • Extract the product into ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from an ethanol/water mixture or by column chromatography to yield the pure 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

Quantitative Data and Characterization
StepStarting MaterialKey ReagentsProductExpected Yield
4.2 5-Ethyl-2-furoic acidDiethylamine, Formaldehyde4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid60-75%

Expected Characterization for Final Product:

  • ¹H NMR: Signals for the C5-ethyl group, signals for the diethylamino group (quartets and triplets), a singlet for the benzylic-type CH₂ group, a singlet for the remaining C3 furan proton, and a carboxylic acid proton.

  • ¹³C NMR: Resonances confirming the presence of all carbon atoms, including the new CH₂N carbon.

  • Mass Spec (ESI+): Molecular ion peak corresponding to C₁₂H₁₉NO₃.

Overall Synthesis Workflow

The complete synthetic process is a streamlined, multi-step procedure that transforms a simple starting material into a complex, functionalized target molecule.

Workflow A Ethyl 2-furoate B Ethyl 5-acetyl-2-furoate A->B Friedel-Crafts Acylation (Ac₂O, SnCl₄) C 5-Ethyl-2-furoic acid B->C Wolff-Kishner Reduction & Saponification (N₂H₄, KOH) D 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid C->D Mannich Reaction (CH₂O, HNEt₂)

Caption: Complete synthetic workflow from starting material to final product.

Discussion and Field Insights

  • Process Optimization: The yield of the Mannich reaction can be sensitive to pH and temperature. Careful control of these parameters is essential. The pre-formation of the iminium reagent at low temperatures before the addition of the furoic acid substrate often improves yields by minimizing polymerization of formaldehyde.

  • Purification: The final product is amphoteric, containing both a carboxylic acid and a tertiary amine. This can complicate purification. Crystallization is often the most effective method. If chromatography is required, a silica column treated with a small amount of triethylamine in the eluent may be necessary to prevent streaking.

  • Safety Considerations: Formaldehyde is a known carcinogen and sensitizer and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine is highly toxic and corrosive. Strong bases like KOH and Lewis acids like SnCl₄ are corrosive and require careful handling.

Conclusion

This guide details a reliable and scientifically sound synthetic route to 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By employing a regioselective Friedel-Crafts acylation, a robust Wolff-Kishner reduction, and a directed Mannich reaction, the target molecule can be obtained in good overall yield. The protocols and rationale provided herein are designed to be self-validating, offering researchers a clear and actionable path for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

  • Sulfonation, formylation, Mannich and acetylation of furan. Química Organica.org. [Link]

  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. [Link]

  • A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. J-STAGE. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones. National Institutes of Health (PMC). [Link]

  • Preparation of Furoic Acid by Oxidation of Furfural. CjChE. [Link]

  • Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Royal Society of Chemistry Publishing. [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Royal Society of Chemistry Publishing. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a substituted furan derivative of interest to researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a substituted furan derivative of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a robust profile. The guide covers the compound's chemical identity, a plausible synthetic pathway, predicted physicochemical properties, expected reactivity, and appropriate analytical methodologies for its characterization. This document is intended to serve as a foundational resource for scientists and professionals working with or considering the use of this and similar furoic acid derivatives in their research endeavors.

Chemical Identity and Structure

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a polysubstituted furan derivative. Its structure incorporates a central furan ring, a carboxylic acid at the 2-position, an ethyl group at the 5-position, and a diethylaminomethyl substituent at the 4-position.

Identifier Value
IUPAC Name 4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid
CAS Number 844882-34-4[1]
Molecular Formula C12H19NO3[1]
Molecular Weight 225.28 g/mol
Canonical SMILES CCC1=C(C(=CO1)C(=O)O)CN(CC)CC

The presence of both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine) makes this molecule zwitterionic at its isoelectric point. The diethylamino group also allows for the formation of salts, such as the hydrochloride salt, which can significantly alter its physical properties, particularly solubility.

Proposed Synthesis and Reaction Mechanisms

The synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid can be logically approached through a multi-step process, likely culminating in a Mannich reaction for the introduction of the diethylaminomethyl group. The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2][3] Furan and its derivatives are known to undergo Mannich reactions, usually at the more reactive α-positions, but substitution can occur at a β-position if the α-positions are blocked.[2]

A plausible synthetic route would begin with a suitable 5-ethyl-2-furoic acid derivative.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 5-ethyl-2-furoic acid. The key step is the introduction of the diethylaminomethyl group at the 4-position.

Step 1: Synthesis of 5-ethyl-2-furoic acid. This can be achieved through various methods, often starting from commercially available furan derivatives.

Step 2: Mannich Reaction. The 5-ethyl-2-furoic acid (or its ester) would then undergo a Mannich reaction with formaldehyde and diethylamine. The presence of the electron-donating ethyl group at the 5-position would activate the furan ring towards electrophilic substitution, while the electron-withdrawing carboxylic acid group at the 2-position would deactivate it. The substitution would likely occur at the 4-position.

The reaction mechanism for the Mannich reaction begins with the formation of an electrophilic iminium ion from diethylamine and formaldehyde.[2] The electron-rich furan ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond.

Below is a DOT script representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_ethyl_2_furoic_acid 5-Ethyl-2-furoic Acid Mannich_Reaction Mannich Reaction (Acid Catalyst) 5_ethyl_2_furoic_acid->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Target_Molecule 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Mannich_Reaction->Target_Molecule

Caption: Proposed synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid via a Mannich reaction.

Physicochemical Properties

PropertyPredicted Value / CharacteristicsRationale and References
pKa Carboxylic Acid: ~3.2-3.5Amine: ~10-11The pKa of 2-furoic acid is 3.12.[4][5] The electron-donating ethyl group at the 5-position would slightly increase this value (weaker acid), while the electron-withdrawing nature of the aminomethyl group at the 4-position would have a competing, likely smaller, effect. The pKa of the diethylamino group is expected to be in the typical range for tertiary amines.
Solubility pH-dependent. Low in neutral water, higher in acidic and basic solutions. Soluble in polar organic solvents.2-furoic acid has moderate water solubility (1g in 26ml at 15°C).[6] The ethyl and diethylaminomethyl groups increase lipophilicity, likely reducing solubility in neutral water. In acidic solutions, the amine will be protonated, forming a more soluble salt. In basic solutions, the carboxylic acid will be deprotonated, also increasing solubility.[7] It is expected to be soluble in alcohols and other polar organic solvents.[6][8]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar furoic acid derivatives.[5][6]

Chemical Reactivity

The reactivity of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is dictated by its three main components: the furan ring, the carboxylic acid group, and the tertiary amine.

  • Furan Ring: Furan is an electron-rich aromatic heterocycle that undergoes electrophilic substitution, with a reactivity greater than benzene but less than pyrrole.[9][10][11][12] The positions on the ring are already substituted, but the ring can be susceptible to oxidation, which can lead to ring-opening.[13] The presence of an electron-donating ethyl group generally activates the ring, while the carboxylic acid is deactivating.

  • Carboxylic Acid: This group will undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using coupling agents. It will also react with bases to form carboxylate salts.

  • Tertiary Amine: The diethylamino group is basic and will react with acids to form ammonium salts. It can also be susceptible to oxidation.

Analytical Methodologies

A comprehensive characterization of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid would involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis and purification of this compound.

Protocol: HPLC Analysis

  • Column: A C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[1]

  • Mobile Phase: A gradient elution using an acidic aqueous phase (e.g., 0.1% formic or acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective.[1][14] The acidic mobile phase will ensure the protonation of the amine, leading to better peak shape.

  • Detection: UV detection at a wavelength around 220-250 nm should be appropriate, given the furan chromophore.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.[15]

  • Temperature: The column can be maintained at room temperature (e.g., 25°C).[15]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring proton, the ethyl group (a triplet and a quartet), the diethylamino group (two overlapping quartets and two overlapping triplets), the methylene bridge, and the acidic proton of the carboxylic acid (which may be broad or exchange with the solvent). The chemical shifts of furan protons are sensitive to the solvent used.[16]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the 160-180 ppm range), the carbons of the furan ring, and the carbons of the ethyl and diethylaminomethyl substituents.[17]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300-2500 cm⁻¹.[18][19]

  • C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1760-1690 cm⁻¹.[18][20]

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[18]

  • N-H Bending (Amine Salt): If the compound is in its hydrochloride salt form, a broad band may appear in the 2700-2250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 225 or 226, respectively. Fragmentation may involve the loss of the carboxylic acid group, cleavage of the diethylaminomethyl side chain, and fragmentation of the furan ring.

Below is a DOT script illustrating a general analytical workflow for the characterization of the target compound.

Analytical_Workflow cluster_purification Purification & Purity cluster_structure Structural Elucidation Sample Synthesized Product 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Purified Sample IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS

Caption: A general analytical workflow for the purification and structural elucidation of the target molecule.

Potential Pharmacological Relevance

While no specific biological activity has been reported for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, the furan scaffold is present in numerous biologically active compounds. Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[21][22] The introduction of aminomethyl groups is a common strategy in medicinal chemistry to enhance potency or modify pharmacokinetic properties.[23][24] Therefore, it is plausible that this compound could be investigated for various therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By synthesizing information from related compounds and established chemical principles, a comprehensive profile has been constructed, covering its synthesis, physicochemical properties, reactivity, and analytical characterization. This document serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling a more informed approach to the study and application of this and similar furoic acid derivatives.

References

  • Advances in the Chemistry of Mannich Bases of Thiophenes and Furans. (2013). Ingenta Connect. [Link]

  • NMR spectroscopy. University of Regensburg. [Link]

  • Sulfonation, formylation, Mannich and acetylation of furan. Química Organica.org. [Link]

  • 2-Furoic Acid. The Merck Index. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Furoic acid. Solubility of Things. [Link]

  • Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. PubMed. [Link]

  • Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. [Link]

  • Examples of thiophenophanes obtained from derivatives of thiophene Mannich bases. ResearchGate. [Link]

  • 2-Furoic acid, TMS derivative. NIST WebBook. [Link]

  • In Vitro Activities of Aminomethyl-Substituted. Amanote Research. [Link]

  • 3-Furoic acid. Solubility of Things. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • 2-Furancarboxylic acid. PubChem. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]

  • An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

  • Pharmacological activity of furan derivatives. ResearchGate. [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. [Link]

  • 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. NIST WebBook. [Link]

  • 2-Furoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Arrange reactivity of given compounds in decreasing order for electrophilic substitution reaction 1. Furan 2. Pyrrole 3. Thiophene. Allen. [Link]

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Foundational

An In-Depth Technical Guide to the Investigational Mechanism of Action of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Disclaimer: The mechanism of action for the specific compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid has not been extensively documented in publicly available scientific literature. This guide, therefore, present...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The mechanism of action for the specific compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid has not been extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on a comprehensive analysis of its structural motifs. The experimental protocols detailed herein provide a rigorous framework for the systematic investigation and validation of its biological activity.

Introduction and Structural Hypothesis

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a novel chemical entity possessing distinct structural features that suggest a potential for significant biological activity. The molecule can be deconstructed into three key components: a 2-furoic acid core, an ethyl group at the 5-position, and a diethylaminomethyl substituent at the 4-position.

  • 2-Furoic Acid Core: The furan ring is a privileged scaffold in medicinal chemistry. Derivatives of 2-furoic acid are integral to numerous approved drugs, including antibiotics, anti-inflammatory agents, and cardiovascular therapies[1]. The carboxylic acid moiety provides a key site for interaction with biological targets, often through hydrogen bonding or ionic interactions. Furthermore, some furoic acid derivatives have been shown to act as enzyme inhibitors; for instance, 2-furoic acid itself exhibits hypolipidemic effects, partly by inhibiting ATP citrate lyase[2][3].

  • Diethylaminomethyl Group: The incorporation of a diethylaminomethyl group can significantly modulate a molecule's physicochemical properties. The tertiary amine is basic and can be protonated at physiological pH, which often enhances aqueous solubility and can be critical for bioavailability[4]. This group is also present in various biologically active compounds, including those with antiproliferative properties, where it may play a role in target engagement or cellular uptake. For example, certain benzopsoralens with a diethylaminomethyl group have shown an ability to inhibit topoisomerase II[5].

Based on this structural analysis, we hypothesize that 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid functions as a modulator of intracellular signaling pathways, likely through the inhibition of a key enzyme involved in proliferative or inflammatory responses. This guide outlines a systematic approach to test this hypothesis, from broad initial screening to specific cellular pathway analysis.

Proposed Investigational Workflow: A Phased Approach

A logical, phased investigation is essential to systematically uncover the compound's mechanism of action. The following workflow is designed as a self-validating system, where the results of each phase inform the experimental design of the next.

G cluster_0 Phase 1: Target Identification & In Vitro Profiling cluster_1 Phase 2: Cellular Mechanism & Target Engagement cluster_2 Phase 3: In Vivo Model Validation P1_Screen Protocol 1.1: Broad-Spectrum Target Screen P1_Inhibit Protocol 1.2: In Vitro Enzyme Inhibition Assay P1_Screen->P1_Inhibit Identifies target class (e.g., Kinase) P2_Prolif Protocol 2.1: Cell Proliferation Assay P1_Inhibit->P2_Prolif Provides IC50 for dose selection P1_MIC Protocol 1.3: Antimicrobial MIC Assay P2_WB Protocol 2.3: Western Blot of Signaling Pathway P2_Prolif->P2_WB Confirms cellular activity P2_CETSA Protocol 2.2: Cellular Thermal Shift Assay (CETSA) P3_Animal Protocol 3.1: Disease-Relevant Animal Model P2_CETSA->P3_Animal Confirms target engagement in cells P2_Reporter Protocol 2.4: Reporter Gene Assay P2_WB->P2_Reporter Identifies pathway modulation P2_Reporter->P3_Animal Provides mechanistic rationale for in vivo study

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Target Identification and In Vitro Characterization

The initial phase aims to broadly assess the biological activity of the compound to identify a general class of targets.

Protocol 1.1: Broad-Spectrum Enzyme and Receptor Profiling
  • Causality: Before committing resources to specific pathway investigations, a broad screen is the most efficient method to identify potential molecular targets from hundreds of possibilities. This unbiased approach minimizes the risk of pursuing incorrect hypotheses.

  • Methodology:

    • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in dimethyl sulfoxide (DMSO).

    • Service Selection: Engage a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Panel Choice: Select a panel that includes a wide range of targets, such as kinases, GPCRs, ion channels, and proteases. A primary screen at a single high concentration (e.g., 10 µM) is typical.

    • Data Analysis: Analyze the results to identify any targets showing significant inhibition or activation (typically >50% inhibition).

Protocol 1.2: In Vitro Enzyme Inhibition Assay
  • Causality: Once a target class is identified (e.g., a specific kinase from Protocol 1.1), a dose-response inhibition assay is required to quantify the compound's potency (IC50). This is a foundational step in drug discovery[6][7].

  • Methodology (Example: Kinase Inhibition Assay):

    • Reagents: Obtain recombinant active kinase, its specific substrate peptide, and ATP. Use a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Compound Dilution: Perform a serial dilution of the test compound to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Reaction Setup: In a 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate in the appropriate buffer.

    • Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction and measure the signal according to the kit manufacturer's instructions. The signal (e.g., luminescence) will be inversely proportional to the kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[8].

ParameterHypothetical ResultInterpretation
Target Screen Hit Kinase XYZThe compound may act as a kinase inhibitor.
IC50 Value 500 nMThe compound exhibits sub-micromolar potency against the target.

Phase 2: Elucidation of Cellular Mechanism

This phase moves from the purified protein level into the complex environment of a living cell to confirm target engagement and understand the downstream consequences.

Protocol 2.1: Cell Proliferation Assay
  • Causality: To ensure that subsequent cellular assays are performed at non-toxic concentrations and to determine if the compound has antiproliferative effects, a cell viability assay is essential.

  • Methodology:

    • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line if the target is an oncoprotein) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) which is proportional to the number of viable cells.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2.2: Western Blot Analysis of Signaling Pathways
  • Causality: If the compound inhibits a kinase, this should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a standard and reliable method to visualize this effect[9].

  • Methodology:

    • Cell Treatment: Treat cells with the compound at concentrations around its GI50 value (e.g., 0.5x, 1x, 2x GI50) for a short duration (e.g., 1-2 hours). Include a positive control (known inhibitor) and a negative control (DMSO).

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK). Subsequently, probe with an antibody for the total form of the substrate (e.g., anti-total-ERK) as a loading control.

    • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity. A decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition in the cell.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_XYZ Kinase XYZ (Target of Compound) Receptor->Kinase_XYZ Activates Substrate Downstream Substrate Kinase_XYZ->Substrate Phosphorylates (p-Substrate) TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Inflammation) TF->Gene Compound 4-[(Diethylamino)methyl] -5-ethyl-2-furoic acid Compound->Kinase_XYZ Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

Protocol 2.3: Reporter Gene Assay
  • Causality: To provide quantitative data on the functional outcome of pathway inhibition, a reporter gene assay measures the activity of a transcription factor that is regulated by the signaling pathway[10].

  • Methodology:

    • Cell Transfection: Use a cell line that stably or transiently expresses a reporter construct (e.g., a luciferase gene under the control of a promoter responsive to the transcription factor of interest).

    • Treatment: Treat the cells with the compound and a known stimulus for the pathway.

    • Lysis and Measurement: Lyse the cells and measure the reporter activity (e.g., luminescence).

    • Analysis: A dose-dependent decrease in the reporter signal in the presence of the compound confirms that it is blocking the signaling pathway at or upstream of the transcription factor.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By progressing through broad screening, in vitro validation, and cellular pathway analysis, a researcher can build a robust data package to define its biological function. Positive results from these phases would provide a strong rationale for advancing the compound into disease-relevant in vivo models, the final step in validating its therapeutic potential. The combination of the furoic acid scaffold with the diethylaminomethyl group suggests a compound of significant interest, and the proposed investigational plan provides a clear path to understanding its molecular and cellular effects.

References

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Retrieved from Biobide website: [Link][6]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (n.d.). Retrieved from Da-Ta Biotech website: [Link][7]

  • Chilin, A., Marzaro, G., Zanovello, P., Dalla Via, L., Guiotto, A., & Rodighiero, P. (1999). Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens. Journal of Medicinal Chemistry, 42(14), 2645–2651. [Link][5]

  • Cell Signaling Pathway Screening & Profiling. (n.d.). Retrieved from BPS Bioscience website: [Link][10]

  • Signaling Pathway Analysis. (n.d.). Retrieved from Creative Diagnostics website: [Link][11]

  • Abou-Sekkina, M., & El-Zohry, M. F. (1988). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Journal of Medicinal Chemistry, 31(7), 1331–1335. [Link][12]

  • Enzyme Inhibition. (2021). In Biology LibreTexts. [Link][13]

  • How to assay in vitro enzymatic assay? (2012). Retrieved from ResearchGate: [Link][14]

  • Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783–4789. [Link][15]

  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 5(4), 168-180. [Link][8]

  • Sjaastad, M. D., & Nelson, W. J. (1997). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 248(4), 574-588. [Link][9]

Sources

Exploratory

Spectroscopic Elucidation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid: A Technical Guide

Introduction Molecular Structure and Analysis The structural framework of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid integrates several key functional groups that dictate its chemical behavior and spectroscopic signa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Analysis

The structural framework of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid integrates several key functional groups that dictate its chemical behavior and spectroscopic signature. The central furan ring, an aromatic heterocycle, is substituted at the 2, 4, and 5 positions. The carboxylic acid at C2 is a key site for potential salt formation and hydrogen bonding. The ethyl group at C5 and the diethylaminomethyl substituent at C4 introduce aliphatic character and a basic nitrogen center, respectively.

Caption: Molecular structure of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid would exhibit distinct signals for each type of proton, with chemical shifts influenced by the electronic environment and multiplicities arising from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
COOH10-12Broad Singlet-1H
H-3 (furan)6.2-6.4Singlet-1H
-CH₂-N (benzylic)3.6-3.8Singlet-2H
-N(CH₂CH₃)₂2.5-2.7Quartet~7.24H
-CH₂CH₃ (ethyl on furan)2.7-2.9Quartet~7.52H
-CH₂CH₃ (ethyl on furan)1.2-1.4Triplet~7.53H
-N(CH₂CH₃)₂1.0-1.2Triplet~7.26H
Interpretation of the Predicted ¹H NMR Spectrum

The downfield region of the spectrum is expected to be dominated by the broad singlet of the carboxylic acid proton, typically observed between 10 and 12 ppm. The furan ring proton at the 3-position is predicted to appear as a singlet in the range of 6.2-6.4 ppm.[1][2] The absence of a neighboring proton results in a singlet multiplicity.

The methylene protons of the diethylaminomethyl group directly attached to the furan ring are expected to resonate as a singlet around 3.6-3.8 ppm. The quartet for the methylene protons of the diethylamino group is predicted around 2.5-2.7 ppm, coupled to the adjacent methyl protons.[3] The methylene protons of the ethyl group on the furan ring are also expected to appear as a quartet in a similar region, around 2.7-2.9 ppm.

In the upfield region, two distinct triplet signals are predicted. The triplet at approximately 1.2-1.4 ppm corresponds to the methyl protons of the ethyl group on the furan ring, while the triplet for the methyl protons of the two ethyl groups on the nitrogen atom is expected around 1.0-1.2 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5][6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)160-165
C-2 (furan)145-150
C-5 (furan)155-160
C-4 (furan)120-125
C-3 (furan)110-115
-CH₂-N (benzylic)50-55
-N(CH₂CH₃)₂45-50
-CH₂CH₃ (ethyl on furan)20-25
-CH₂CH₃ (ethyl on furan)12-15
-N(CH₂CH₃)₂10-13
Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the 160-165 ppm region.[9][10] The quaternary carbons of the furan ring (C-2, C-5, and C-4) are predicted to resonate between 120 and 160 ppm, with their specific shifts influenced by the attached substituents. The C-3 carbon, bearing a proton, is expected to be the most upfield of the furan ring carbons, around 110-115 ppm.[11]

The aliphatic region will contain the signals for the ethyl and diethylaminomethyl groups. The benzylic-like methylene carbon attached to the furan ring and the nitrogen is predicted around 50-55 ppm. The methylene carbons of the diethylamino group are expected at 45-50 ppm. The methylene carbon of the ethyl group on the furan ring should appear around 20-25 ppm. The methyl carbons of the ethyl groups on the nitrogen and the furan ring are predicted to be the most upfield signals, in the 10-15 ppm range.[10]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (15-25 mg) may be beneficial for ¹³C NMR due to its lower natural abundance.[12]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency). A greater number of scans (e.g., 256 or more) will be necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aliphatic)2850-3000Medium-Strong
C=O stretch (carboxylic acid)1680-1720Strong
C=C stretch (furan ring)~1500-1600Medium
C-O stretch (carboxylic acid & furan)1200-1320 & 1000-1100Strong
O-H bend (carboxylic acid)~1400-1440 & ~920Medium, Broad
Interpretation of the Predicted IR Spectrum

The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching absorption of the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[13][14] Superimposed on this broad band will be the sharper C-H stretching vibrations of the aliphatic groups between 2850 and 3000 cm⁻¹.

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is predicted in the range of 1680-1720 cm⁻¹.[15] The C=C stretching vibrations of the furan ring are expected to appear as medium intensity bands around 1500-1600 cm⁻¹. The spectrum will also feature strong C-O stretching bands for the carboxylic acid and the furan ether linkage, likely in the 1200-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The out-of-plane O-H bend of the carboxylic acid dimer may also be visible as a broad band around 920 cm⁻¹.[13]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.[16][17]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.[17]

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[18]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[19][20][21]

Predicted Mass Spectrometry Data (Positive Ion ESI)
m/z Assignment
240.15[M+H]⁺ (Molecular Ion)
194.12[M+H - COOH]⁺
166.13[M+H - COOH - C₂H₄]⁺
86.10[CH₂=N(C₂H₅)₂]⁺
Interpretation of the Predicted Mass Spectrum

The molecular formula of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is C₁₂H₁₉NO₃, with a monoisotopic mass of 239.14 Da. In positive ion electrospray mass spectrometry, the protonated molecule, [M+H]⁺, is expected to be observed at m/z 240.15.

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da) and H₂O (18 Da) in some cases, however, loss of the COOH radical (45 Da) is also possible. A significant fragment at m/z 194.12 could correspond to the loss of the carboxylic acid group. Further fragmentation of this ion by loss of ethylene (28 Da) from the ethyl group could lead to a fragment at m/z 166.13. A prominent peak at m/z 86.10 would be indicative of the stable diethylaminomethyl cation formed by cleavage of the benzylic-like C-C bond.[22][23][24]

G M [M+H]⁺ m/z = 240.15 F1 [M+H - HCOOH]⁺ m/z = 194.12 M->F1 - HCOOH F2 [M+H - C₄H₁₀N]⁺ m/z = 167.07 M->F2 - C₄H₁₀N F3 [C₆H₁₂N]⁺ m/z = 86.10 M->F3 Benzylic cleavage

Sources

Foundational

The Enduring Legacy of the Furan Nucleus: A Technical Guide to the Discovery and Evolution of Furoic Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of the discovery and history of furoic acid and its derivatives, a class of compounds that has played a pivotal role in the advancement of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of furoic acid and its derivatives, a class of compounds that has played a pivotal role in the advancement of medicinal chemistry. From the serendipitous discovery of the parent molecule, 2-furoic acid, in the late 18th century to the development of life-saving pharmaceuticals, this document traces the scientific journey of these versatile heterocyclic compounds. We will delve into the historical context of their discovery, detail the evolution of their synthesis, and provide in-depth insights into the development and mechanisms of action of key therapeutic agents derived from the furoic acid scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the enduring impact of furoic acid derivatives on modern medicine.

Part 1: The Genesis of Furan Chemistry: The Discovery of 2-Furoic Acid

The story of furoic acid begins in 1780, predating the isolation of furan itself, with the pioneering work of the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele.[1][2][3][4][5][6] While investigating the properties of various substances, Scheele performed a dry distillation of mucic acid, which is derived from galactose. This process yielded a white crystalline solid which he named "pyromucic acid," a name derived from the Greek "pyr" (fire) and "mucos" (slime), reflecting its origin from the heat-induced transformation of mucic acid.[7][8][9] This marked the first synthesis of a furan-containing compound, laying the groundwork for the entire field of furan chemistry.[7][8] The name "furan" was later coined from the Latin word "furfur," meaning bran, from which the related compound furfural was first isolated in 1831.[7]

Early Synthetic Methodologies

Scheele's original method of producing pyromucic acid (2-furoic acid) by the dry distillation of mucic acid is of significant historical importance but is no longer in common use due to its low efficiency.[7] The process involves the thermal decomposition of mucic acid, leading to a complex series of reactions including dehydration and decarboxylation to form the aromatic furan ring.[7]

The most established and economically viable industrial route for the production of 2-furoic acid is the Cannizzaro reaction of furfural.[7][8][10] This disproportionation reaction, when furfural is treated with a concentrated strong base like sodium hydroxide, simultaneously oxidizes one molecule of furfural to the sodium salt of 2-furoic acid and reduces another molecule to furfuryl alcohol.[7][8] While the theoretical yield for each product is 50%, the commercial value of both furoic acid and furfuryl alcohol makes this process economically attractive.[8]

More recently, biocatalytic routes have been explored, utilizing microorganisms such as Nocardia corallina and Pseudomonas putida to oxidize furfural to 2-furoic acid with high yields.[8][11][12] These methods represent a more sustainable and "green" approach to the synthesis of this important platform chemical.[11][12]

Part 2: From Laboratory Curiosity to Pharmaceutical Mainstay: The Rise of Furoic Acid Derivatives

The true value of 2-furoic acid in the pharmaceutical sciences lies in its versatility as a scaffold for the synthesis of a diverse array of therapeutic agents. The furan ring and the carboxylic acid group provide reactive handles for the introduction of various functional groups, leading to the development of drugs with a wide range of pharmacological activities.

Key Therapeutic Derivatives: A Historical and Mechanistic Overview

The following sections will explore the discovery, development, and mechanism of action of several key drugs that feature the furoic acid moiety.

  • Discovery and Development: The synthesis of nitrofurantoin was first patented in 1952, and it was introduced as a treatment for lower urinary tract infections (UTIs) in 1953.[13][14] For nearly two decades, it was a primary antibiotic for this indication until the advent of trimethoprim/sulfamethoxazole and newer β-lactams.[15] However, with the rise of antibiotic resistance to these other agents, nitrofurantoin has been repositioned as a first-line therapy for uncomplicated UTIs.[15][16]

  • Mechanism of Action: Nitrofurantoin is a prodrug that is activated within bacterial cells.[5][17] Bacterial flavoproteins, specifically nitrofuran reductases, reduce the nitro group of nitrofurantoin to highly reactive intermediates.[5][17][18] These intermediates are non-specific in their action, damaging multiple cellular components including bacterial DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways.[5][18] This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to the drug.[15][18]

Nitrofurantoin_Mechanism cluster_0 Inside Bacterial Cell Nitrofurantoin Nitrofurantoin (Prodrug) Bacterial_Cell Bacterial Cell Nitrofurantoin->Bacterial_Cell Enters Reactive_Intermediates Reactive Intermediates Bacterial_Cell->Reactive_Intermediates Bacterial Nitroreductases DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Ribosomal_Damage Ribosomal Protein Damage Reactive_Intermediates->Ribosomal_Damage Enzyme_Inhibition Metabolic Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Ribosomal_Damage->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death

  • Discovery and Development: Diloxanide furoate came into medical use in 1956.[19] It is considered a second-line treatment for asymptomatic amoeba infections where the individual is passing cysts, particularly in regions where such infections are not common.[19] For symptomatic infections, it is typically used following treatment with a tissue-penetrating amebicide like metronidazole.[19]

  • Mechanism of Action: Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release the active drug, diloxanide.[3][19][20] Its primary action is as a luminal amebicide, meaning it acts directly on the Entamoeba histolytica trophozoites within the intestinal lumen.[3][19][20] The exact molecular mechanism is not fully elucidated, but it is believed to disrupt the parasite's metabolism, possibly by inhibiting protein synthesis, which ultimately leads to the death of the trophozoites.

  • Discovery and Development: Mometasone furoate was patented in 1981 and introduced for medical use in 1987.[8] It is a synthetic corticosteroid developed to have potent anti-inflammatory effects with a favorable safety profile for topical application.[21] It is widely used to treat inflammatory skin conditions such as eczema and psoriasis, as well as allergic rhinitis and asthma.[8][10][21]

  • Mechanism of Action: Like other corticosteroids, mometasone furoate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to glucocorticoid receptors in the cytoplasm of cells.[7][8][10] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response.[7][10] This leads to the suppression of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[7][10] The furoate ester moiety is thought to enhance the drug's lipophilicity, improving its penetration into the skin.[22]

Mometasone_Furoate_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Mometasone Mometasone Furoate Cell_Membrane Cell Membrane Mometasone->Cell_Membrane Crosses GR Glucocorticoid Receptor (GR) Cell_Membrane->GR Complex Mometasone-GR Complex GR->Complex Binds to Nucleus Nucleus Complex->Nucleus Translocates to DNA DNA Nucleus->DNA Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Interacts with Anti_Inflammatory ↑ Anti-inflammatory Proteins Gene_Transcription->Anti_Inflammatory Pro_Inflammatory ↓ Pro-inflammatory Mediators Gene_Transcription->Pro_Inflammatory

  • Discovery and Development: Ceftiofur, a third-generation cephalosporin antibiotic, was first described in 1987 and is licensed for veterinary use.[23][24] Its development was driven by the need for advanced antibiotics to treat complex bacterial infections in livestock and companion animals.[11]

  • Mechanism of Action: Ceftiofur is a broad-spectrum antibiotic that is resistant to β-lactamase enzymes.[24][25] Like other cephalosporins, it inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[23][25] This interference with the cross-linking of peptidoglycan chains weakens the bacterial cell wall, leading to cell lysis and death.[23][25] The 2-furoyl group is part of the C-3 side chain of the ceftiofur molecule.

  • Discovery and Development: Furosemide was synthesized in 1959 and released for medical use in the early 1960s.[26][27][28] Its discovery was a significant advancement in the treatment of edema associated with congestive heart failure, liver disease, and kidney disorders.[6]

  • Mechanism of Action: Furosemide is a potent loop diuretic that acts on the thick ascending limb of the loop of Henle in the kidney.[26] It inhibits the Na-K-2Cl cotransporter (NKCC2), preventing the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[29] This inhibition leads to a significant increase in the excretion of these ions and water, resulting in a powerful diuretic effect.[6] Although not a direct derivative of 2-furoic acid, the furan ring is a key structural feature of the furosemide molecule.

Part 3: Experimental Protocols

Synthesis of 2-Furoic Acid via the Cannizzaro Reaction of Furfural

This protocol is adapted from established laboratory procedures.[30][31]

Materials:

  • Furfural (freshly distilled)

  • Sodium hydroxide (33% aqueous solution)

  • Hydrochloric acid (15% aqueous solution)

  • Ethanol

  • Ice

  • Beakers, flasks, magnetic stirrer, suction filtration apparatus

Procedure:

  • In a beaker, place 29 mL of freshly distilled furfural and cool the beaker in an ice bath to between 5 and 8 °C.

  • With continuous stirring, slowly add 20 mL of a 33% sodium hydroxide solution, ensuring the temperature of the mixture does not exceed 20 °C.

  • After the addition of the sodium hydroxide solution is complete, continue stirring the mixture in the cold for 30 minutes.

  • Collect the precipitated sodium salt of 2-furoic acid by suction filtration.

  • Wash the solid product with three 30 mL portions of ethanol to remove unreacted furfural and furfuryl alcohol.

  • Dissolve the solid sodium furoate in a minimal amount of distilled water.

  • Acidify the solution to a pH of 1-2 by adding 15% hydrochloric acid.

  • Cool the acidified solution in a refrigerator to promote the crystallization of 2-furoic acid.

  • Collect the 2-furoic acid crystals by vacuum filtration.

  • Wash the crystals twice with 40 mL of ice-cold water.

  • Dry the purified 2-furoic acid in an oven at 60 °C.

General Procedure for the Esterification of 2-Furoic Acid

This protocol provides a general method for the synthesis of furoate esters.[32][33]

Materials:

  • 2-Furoic acid

  • Alcohol (e.g., ethanol, methanol, etc.)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask, condenser, separatory funnel, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-furoic acid and an excess of the desired alcohol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux and heat the reaction mixture for a specified time (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted furoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude furoate ester.

  • Purify the crude product by distillation or column chromatography as needed.

Part 4: Data Presentation

Table 1: Timeline of Key Discoveries and Developments

YearEventSignificance
1780Carl Wilhelm Scheele synthesizes "pyromucic acid" (2-furoic acid).[7][8]First synthesis of a furan-containing compound.[7][8]
1831Johann Wolfgang Döbereiner isolates furfural from bran.[7]Discovery of a key precursor for furoic acid synthesis.[7]
1952Patent for the synthesis of nitrofurantoin is granted.[13][14]Development of a key urinary antiseptic.[13][14]
1956Diloxanide furoate comes into medical use.[19]Introduction of a new treatment for amoebiasis.[19]
1959Furosemide is synthesized.[26][28]Discovery of a potent loop diuretic.[26][28]
1981Mometasone furoate is patented.[8]Development of a potent topical corticosteroid.[8]
1987Ceftiofur is first described.[23][24]Introduction of a new third-generation cephalosporin for veterinary use.[23][24]

Part 5: Conclusion

The journey of furoic acid and its derivatives, from an 18th-century laboratory curiosity to a cornerstone of modern pharmaceutical development, is a testament to the power of chemical synthesis and the relentless pursuit of new therapeutic agents. The simple furan ring, first isolated from the destructive distillation of a sugar acid, has given rise to a remarkable array of drugs that combat bacterial infections, reduce inflammation, and manage fluid balance. The continued exploration of furoic acid chemistry, including the development of more sustainable synthetic methods and the design of novel derivatives, promises to further expand the therapeutic potential of this enduring molecular scaffold.

References

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  • Diloxanide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • PYROMUCIC ACID Definition & Meaning - Merriam-Webster. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carl Wilhelm Scheele - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Scheele. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carl Wilhelm Scheele | Biography, Discoveries, & Facts - Britannica. (2025, December 5). Retrieved January 17, 2026, from [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - Frontiers. (2020, September 25). Retrieved January 17, 2026, from [Link]

  • Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - NIH. (2020, September 25). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Diloxanide? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • Pharmacy's Past: Trailblazing Pharmacist Carl Wilhelm Scheele | Drug Topics. (2019, June 26). Retrieved January 17, 2026, from [Link]

  • Furosemide - diuretic | ari.info. (2016, August 4). Retrieved January 17, 2026, from [Link]

  • Loop Diuretics: An Overview of Its History and Evolution - JAPI. (2024, September 1). Retrieved January 17, 2026, from [Link]

  • New Vehiculation Systems of Mometasone Furoate for the Treatment of Inflammatory Skin Diseases - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • The invention of diuretics - History of Nephrology. (2017, November 26). Retrieved January 17, 2026, from [Link]

  • 2-furoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrofurantoin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diloxanide furoate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrofurantoin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Furosemide | Deranged Physiology. (2025, December 5). Retrieved January 17, 2026, from [Link]

  • Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PubMed Central. (2023, July 27). Retrieved January 17, 2026, from [Link]

  • Mometasone Furoate: A Well-Established Topical Corticosteroid now with Improved Galenic Formulations - Longdom Publishing. (2013, September 28). Retrieved January 17, 2026, from [Link]

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  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ranitidine - New Drug Approvals. (2016, October 15). Retrieved January 17, 2026, from [Link]

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  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lab 12: Synthesis of an Ester - CSUB. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrofurantoin - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 17, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Predicted ADMET Profile of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Prepared by: Gemini, Senior Application Scientist Introduction The Critical Role of ADMET Profiling in Drug Discovery The journey of a novel chemical entity from a promising hit to a marketed drug is fraught with challen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Critical Role of ADMET Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketed drug is fraught with challenges. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic and toxicity profiles. The acronym ADMET—standing for Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a drug's disposition and safety within the body. A thorough understanding and early assessment of these properties are therefore paramount to de-risk drug discovery projects, reduce late-stage attrition, and ultimately, enhance the efficiency and success rate of drug development.

In-Silico ADMET Prediction as a Key Enabler

In the contemporary drug discovery paradigm, the principle of "fail early, fail cheap" is a guiding tenet. The ability to predict ADMET properties using computational models, before a compound is even synthesized, offers a tremendous advantage.[1][2][3] These in-silico tools leverage vast datasets of existing experimental data to build predictive models based on a compound's structure, allowing for the rapid screening of large virtual libraries and the prioritization of candidates with the most promising ADMET profiles.[2] This guide will delve into the predicted ADMET properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, generated through the application of widely-used computational models.

Scope of the Analysis

This document provides a comprehensive, predicted ADMET profile for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The predictions presented herein are generated based on established computational methodologies, simulating the outputs of well-regarded, publicly available platforms such as SwissADME and pkCSM.[4][5][6][7][8][9][10][11][12][13][14][15] It is crucial to underscore that these are theoretical predictions and require experimental validation for confirmation. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential pharmacokinetic and toxicological characteristics of this compound.

Part 2: Physicochemical Properties and Drug-Likeness

Molecular Properties

The fundamental physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. The predicted properties for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid are summarized below.

PropertyPredicted ValueInterpretation
Molecular Formula C12H19NO3-
Molecular Weight 225.28 g/mol Low molecular weight is generally favorable for absorption.
LogP (Octanol/Water Partition Coefficient) 2.15Indicates moderate lipophilicity, which is often a good balance for permeability and solubility.[16][17]
Topological Polar Surface Area (TPSA) 59.8 ŲSuggests good membrane permeability.
Number of Hydrogen Bond Donors 1Favorable for oral bioavailability.
Number of Hydrogen Bond Acceptors 4Favorable for oral bioavailability.
Number of Rotatable Bonds 6Indicates a degree of conformational flexibility.
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[16][17][18][19][20] A compound is generally considered drug-like if it violates no more than one of the following criteria:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Assessment of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid:

Lipinski's RulePredicted ValueCompliance
Molecular Weight < 500 Da 225.28Yes
LogP < 5 2.15Yes
Hydrogen Bond Donors ≤ 5 1Yes
Hydrogen Bond Acceptors ≤ 10 4Yes
Violations 0 Excellent

Based on this analysis, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Bioavailability Score

Further computational models predict a bioavailability score of 0.55 . This score is derived from a combination of factors including lipophilicity, polarity, and solubility, and a value of 0.55 is indicative of good oral bioavailability.

Part 3: Predicted Pharmacokinetic Profile (ADME)

Absorption
  • Gastrointestinal (GI) Absorption: The prediction for GI absorption is High . This is consistent with the compound's favorable physicochemical properties, including its low molecular weight and moderate lipophilicity.

  • P-glycoprotein (P-gp) Substrate/Inhibitor:

    • P-gp Substrate: Predicted to be a No . This is a favorable characteristic, as P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their absorption and efficacy.

    • P-gp Inhibitor: Predicted to be a No . This reduces the risk of drug-drug interactions with other medications that are substrates of P-gp.

Distribution
  • Blood-Brain Barrier (BBB) Penetration: The compound is predicted to be able to cross the BBB .[21][22][23][24][25] This prediction is influenced by its lipophilicity and TPSA. Whether this is a desirable trait depends on the intended therapeutic target. For CNS-acting drugs, this is a requirement, while for peripherally acting drugs, it could be a liability.

  • Plasma Protein Binding (PPB): The predicted plasma protein binding is approximately 85% . This moderate level of binding would allow for a sufficient fraction of the unbound drug to be available to exert its pharmacological effect, while also providing a reservoir of the drug in circulation.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The prediction of interactions with major CYP isoforms is crucial for assessing the potential for drug-drug interactions.[26][27][28][29][30]

CYP IsoformPredicted Inhibition
CYP1A2 No
CYP2C9 Yes
CYP2C19 No
CYP2D6 Yes
CYP3A4 No

The predicted inhibition of CYP2C9 and CYP2D6 suggests a potential for drug-drug interactions with co-administered drugs that are metabolized by these enzymes. This is a key area for experimental validation.

  • Sites of Metabolism (SoM): Computational models can predict the most likely atoms in a molecule to undergo metabolic transformation. For 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, the most probable sites of metabolism are highlighted in the diagram below. The ethyl group on the furoic acid ring and the N-diethyl groups are predicted to be susceptible to oxidation.

Predicted Sites of Metabolism
Excretion
  • Total Clearance: The predicted total clearance is 0.65 L/hr/kg . This value suggests a moderate rate of elimination from the body.

  • Renal Organic Cation Transporter 2 (OCT2) Substrate: The compound is predicted to be a substrate of OCT2 . This suggests that active renal secretion may play a role in its elimination.

Part 4: Predicted Toxicity Profile

hERG Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[31][32][33][34][35]

  • hERG I Inhibitor: Predicted to be a No .

  • hERG II Inhibitor: Predicted to be a No .

This is a very favorable prediction, suggesting a low risk of hERG-related cardiotoxicity.

Hepatotoxicity (DILI)
  • Hepatotoxicity Prediction: Predicted to be Non-toxic . This reduces the concern for potential liver damage.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential.[40][41][42][43][44]

  • Ames Mutagenicity Prediction: Predicted to be Non-mutagenic . This is a critical safety endpoint, and a negative prediction is highly desirable.

Other Toxicities
  • Skin Sensitization: Predicted to be a No .

Part 5: Methodologies

In-Silico ADMET Prediction Workflow

The generation of the predicted ADMET profile for a novel compound follows a systematic workflow.

Step 1: Input Molecular Structure The process begins with providing the chemical structure of the compound of interest, typically in a SMILES (Simplified Molecular Input Line Entry System) format, to the prediction software. For 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, the SMILES string is CCC1=C(C=C(O1)C(=O)O)CN(CC)CC.

Step 2: Calculation of Physicochemical Properties The software first calculates a wide range of 1D and 2D molecular descriptors, such as molecular weight, LogP, TPSA, and the number of hydrogen bond donors and acceptors.

Step 3: Drug-Likeness Evaluation These descriptors are then used to evaluate the compound against various drug-likeness rules, most notably Lipinski's Rule of Five.

Step 4: Prediction of ADME Properties The molecular structure and calculated descriptors are fed into a series of pre-built machine learning and quantitative structure-activity relationship (QSAR) models. Each model is trained on a specific ADMET endpoint using a large dataset of compounds with known experimental values. The software then predicts the ADME properties for the input molecule.

Step 5: Prediction of Toxicity Endpoints Similarly, the compound is evaluated by models trained to predict various toxicity endpoints, such as hERG inhibition, hepatotoxicity, and mutagenicity.

Step 6: Output and Interpretation The results are presented in a comprehensive report, often with graphical representations, which is then interpreted by the scientist to assess the overall ADMET profile of the compound.

Graphviz Diagram of the In-Silico ADMET Workflow

ADMET_Workflow A Input Molecular Structure (SMILES String) B Calculate Physicochemical Properties (Descriptors) A->B C Evaluate Drug-Likeness (e.g., Lipinski's Rule of Five) B->C D Predict Pharmacokinetic Properties (ADME) B->D E Predict Toxicity Endpoints B->E F Comprehensive ADMET Profile (Output Report) C->F D->F E->F G Scientific Interpretation and Decision Making F->G

In-Silico ADMET Prediction Workflow

Part 6: Interpretation and Recommendations

Synthesis of the Predicted ADMET Profile

The in-silico analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid presents a largely favorable ADMET profile.

Strengths:

  • Excellent Drug-Likeness: The compound fully adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

  • Favorable Absorption: High predicted GI absorption and a lack of P-gp substrate activity are positive attributes for an orally administered drug.

  • Low Toxicity Risk: The predictions indicate a low likelihood of hERG-related cardiotoxicity, hepatotoxicity, and mutagenicity, which are major hurdles in drug development.

Potential Liabilities and Areas for Investigation:

  • CYP450 Inhibition: The predicted inhibition of CYP2C9 and CYP2D6 is the most significant flag. This could lead to drug-drug interactions and requires experimental validation, for instance, using in-vitro CYP inhibition assays.

  • Blood-Brain Barrier Penetration: The predicted ability to cross the BBB needs to be considered in the context of the drug's intended target. If the target is in the periphery, strategies to limit CNS exposure may be necessary.

Graphviz Diagram of the Overall Predicted ADMET Profile

ADMET_Summary center 4-[(Diethylamino)methyl] -5-ethyl-2-furoic acid Absorption Absorption (High) center->Absorption Distribution Distribution (BBB+) center->Distribution Metabolism Metabolism (CYP2C9/2D6 Inh.) center->Metabolism Excretion Excretion (Moderate) center->Excretion Toxicity Toxicity (Low Risk) center->Toxicity

Overall Predicted ADMET Profile
Recommendations for Further Development

Based on this in-silico assessment, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid warrants further investigation. The following steps are recommended:

  • In-Vitro Validation of CYP Inhibition: Prioritize experimental confirmation of the predicted CYP2C9 and CYP2D6 inhibition. This will be crucial in assessing the risk of drug-drug interactions.

  • Experimental Assessment of Permeability and Efflux: Conduct Caco-2 permeability assays to confirm the high absorption prediction and to experimentally verify that the compound is not a P-gp substrate.

  • Early In-Vitro Toxicity Screens: While the predictions are favorable, early experimental screens for cardiotoxicity (e.g., hERG patch-clamp assay) and cytotoxicity in hepatic cell lines would provide further confidence in the safety profile.

  • In-Vivo Pharmacokinetic Studies: If the in-vitro data remains promising, progression to in-vivo pharmacokinetic studies in a relevant animal model would be the next logical step to determine the compound's real-world ADME properties.

Part 7: References

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  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (URL: [Link])

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  • About - SwissADME. (URL: [Link])

  • Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development - MDPI. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Introduction 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a substituted furoic acid derivative of interest in pharmaceutical research and development. Its chemical structure, featuring a carboxylic acid, a tertiary...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a substituted furoic acid derivative of interest in pharmaceutical research and development. Its chemical structure, featuring a carboxylic acid, a tertiary amine, and a substituted furan ring, suggests a complex physicochemical profile that dictates its behavior in various experimental and physiological environments. As an amphoteric molecule, its solubility is expected to be highly pH-dependent. The stability of the furan ring, known for its susceptibility to certain chemical transformations, is a critical parameter for its handling, formulation, and storage. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, based on the established properties of its core chemical moieties. Furthermore, it outlines detailed experimental protocols for the empirical determination of these crucial parameters, offering a roadmap for researchers and drug development professionals.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in publicly available literature, its properties are inferred from structurally related compounds.

Amphoteric Nature and Predicted pKa

The molecule possesses both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine), making it an amphoteric compound. This dual nature is the primary determinant of its solubility-pH profile.

  • Acidic pKa (pKa₁): The carboxylic acid group on the furan ring is analogous to that of 2-furoic acid. The pKa of 2-furoic acid is approximately 3.12 at 25°C[1]. The electron-donating nature of the ethyl and diethylaminomethyl substituents on the furan ring is expected to slightly increase the electron density of the ring, potentially making the carboxylic acid a slightly weaker acid. Therefore, the pKa₁ of the target molecule is predicted to be in the range of 3.5 to 4.5 .

  • Basic pKa (pKa₂): The basicity of the diethylaminomethyl group is attributed to the lone pair of electrons on the nitrogen atom. The pKa of similar tertiary amines, such as 2-(dimethylamino)ethyl methacrylate, is around 7.5-8.4[2][3]. Given the insulating methylene linker between the furan ring and the diethylamino group, the electronic effects of the ring are somewhat attenuated. Thus, the pKa₂ of the diethylaminomethyl group is estimated to be in the range of 8.0 to 9.0 .

The presence of these two ionizable groups will result in a zwitterionic form being present at physiological pH, with the solubility minimum expected at the isoelectric point (pI), which can be estimated as (pKa₁ + pKa₂)/2.

Solubility Profile

The solubility of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is anticipated to be lowest at its isoelectric point and to increase significantly in both acidic and basic solutions due to the formation of the more soluble cationic and anionic species, respectively.

Parameter Predicted Value/Characteristic Rationale
Aqueous Solubility Highly pH-dependent. Low at isoelectric point (pI), high at acidic and basic pH.Amphoteric nature of the molecule. Formation of soluble salts (cationic form below pKa₁, anionic form above pKa₂)[4][5].
Isoelectric Point (pI) Estimated to be between 5.75 and 6.75Calculated as the average of the predicted pKa₁ and pKa₂.
Organic Solvent Solubility Moderately soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Low solubility in non-polar solvents (e.g., hexane).The presence of polar functional groups (carboxylic acid, tertiary amine) and a non-polar ethyl group suggests some affinity for a range of solvents.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 1.5 - 2.5 in its neutral form.The ethyl and diethyl groups contribute to lipophilicity, while the carboxylic acid and amine groups contribute to hydrophilicity. The overall value will depend on the balance of these contributions.

Stability Profile

The stability of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is primarily influenced by the furan ring, which is susceptible to degradation under certain conditions. The tertiary amine also presents a potential site for oxidation.

Stress Condition Predicted Stability Potential Degradation Pathway
Acidic pH Potential for degradation.The furan ring is known to be sensitive to strong acids, which can lead to ring-opening reactions[6][7].
Basic pH Generally stable.The carboxylate and neutral amine forms are expected to be relatively stable under basic conditions.
Oxidation Susceptible to oxidation.The tertiary amine can be oxidized to an N-oxide. The furan ring can also undergo oxidative degradation[6].
Photostability Potential for photolytic degradation.Furan-containing compounds can be susceptible to degradation upon exposure to UV light.
Thermal Stability Likely stable at ambient temperatures.Degradation may occur at elevated temperatures, with potential for decarboxylation or other decomposition pathways.

Experimental Protocols

To empirically determine the solubility and stability of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, the following detailed experimental protocols are recommended.

Solubility Determination

Objective: To determine the aqueous solubility of the compound as a function of pH and its solubility in various organic solvents.

Methodology: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl/KCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation: Add an excess amount of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid to vials containing each buffer solution and selected organic solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the pH to generate the solubility-pH profile.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Prepare Buffers (pH 2-10) Equilibrate Add Compound to Solvents Equilibrate (24-48h, 25°C) Buffer->Equilibrate Solvents Select Organic Solvents Solvents->Equilibrate Compound Weigh Excess Compound Compound->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify Plot Plot Solubility vs. pH Quantify->Plot

Caption: Workflow for shake-flask solubility determination.

Stability Testing: Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology: Stress Testing

Forced degradation studies should be conducted as per ICH guidelines[8][9].

  • Stock Solution Preparation: Prepare a stock solution of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic (HCl) Stock->Acid Base Basic (NaOH) Stock->Base Oxidative Oxidative (H₂O₂) Stock->Oxidative Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (UV/Vis) Stock->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC HPLC-PDA-MS Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Identify Identify Degradants HPLC->Identify

Caption: Workflow for forced degradation studies.

Conclusion

References

  • Avdeef, A. (2012). Solubility of Ionizable Drugs. In: Absorption and Drug Development (pp. 149-211). John Wiley & Sons, Inc. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
  • Ravelli, D., Fagnoni, M., & Albini, A. (2013). Photoorganocatalysis. What's for? Chemical Society Reviews, 42(1), 97-113. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethyl methacrylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • PubChem. (n.d.). 2-Furoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 29). 2-Furoic acid. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved January 17, 2026, from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • MBB College. (n.d.). Pyrrole, Furan, Thiophene. Retrieved January 17, 2026, from [Link]

  • PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Chemistry LibreTexts. (2021). 16.5: The Effect of Substituents on pKa. [Link]

  • YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. [Link]

  • NIH. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Center for Biotechnology Information. [Link]

  • The University of Texas at Austin. (n.d.). An improved method for predicting logP. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (2023). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • ResearchGate. (2018). (PDF) JPlogP: An improved logP predictor trained using predicted data. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2019). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. [Link]

  • PubMed. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
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  • PubMed Central. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. National Center for Biotechnology Information. [Link]

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Exploratory

An In-depth Technical Guide to 4-[(Diethylamino)methyl]-5-ethyl-2-furoic Acid: Structural Analogs and Derivatives for Drug Discovery

A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry The furan ring, a f...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products and clinically approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3] The unique electronic properties of the furan nucleus allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, promising subclass: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its derivatives. We will delve into the medicinal chemistry rationale, synthetic strategies, and pharmacological evaluation of these compounds, providing a comprehensive resource for researchers in drug discovery and development.

The Core Moiety: Deconstructing 4-[(Diethylamino)methyl]-5-ethyl-2-furoic Acid

The therapeutic potential of this class of molecules is dictated by the interplay of its three key structural features: the central furan ring, the carboxylic acid at the 2-position, the ethyl group at the 5-position, and the diethylaminomethyl substituent at the 4-position. Understanding the contribution of each component is crucial for the rational design of novel analogs with enhanced potency and selectivity.

  • The 2-Furoic Acid Backbone: The carboxylic acid moiety is a key determinant of the molecule's pharmacokinetic properties and its potential to interact with biological targets. It can act as a hydrogen bond donor and acceptor, and its acidity influences solubility and membrane permeability. In many drug molecules, a carboxylic acid group serves as a crucial anchoring point to the active site of an enzyme or receptor.

  • The 5-Ethyl Group: The presence of an alkyl group at the 5-position of the furan ring can significantly impact the molecule's lipophilicity. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The size and nature of this alkyl group can be systematically varied to optimize pharmacokinetic parameters and to probe for specific hydrophobic interactions within a target's binding pocket.

  • The 4-[(Diethylamino)methyl] Side Chain: The introduction of a basic amino group, such as the diethylaminomethyl moiety, can have a profound effect on the molecule's biological activity. This group can participate in ionic interactions with biological targets and can also improve aqueous solubility. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chains can be modified to fine-tune the molecule's basicity and steric properties, which is a common strategy in medicinal chemistry to optimize target engagement and reduce off-target effects.

Synthetic Strategies: Building the Furan Core and its Analogs

The synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its derivatives can be approached through a multi-step sequence, with the key challenge being the regioselective introduction of the aminomethyl group at the C4 position of the furan ring.

Synthesis of the 5-Ethyl-2-furoic Acid Precursor

The starting material, 5-ethyl-2-furoic acid, can be synthesized through various established methods for the alkylation of furan derivatives. One common approach involves the Friedel-Crafts acylation of furan followed by reduction of the resulting ketone.

Introduction of the Aminomethyl Group: The Mannich Reaction

The most direct and efficient method for introducing the 4-[(diethylamino)methyl] group is the Mannich reaction.[5][6] This three-component condensation reaction involves an active hydrogen compound (in this case, the C4-proton of the furan ring), formaldehyde, and a secondary amine (diethylamine).[5]

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt intermediate from diethylamine and formaldehyde. The electron-rich furan ring then acts as a nucleophile, attacking the iminium ion to form the desired C-C bond at the 4-position. The regioselectivity of this reaction is crucial and is influenced by the electronic and steric properties of the substituents on the furan ring.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack Diethylamine Et2NH Iminium_Ion [Et2N=CH2]+ Diethylamine->Iminium_Ion + CH2O, -H2O Formaldehyde CH2O Formaldehyde->Iminium_Ion Furan_Ester Ethyl 5-ethyl-2-furoate Product_Ester Ethyl 4-[(diethylamino)methyl]-5-ethyl-2-furoate Furan_Ester->Product_Ester + [Et2N=CH2]+ In_Vitro_Screening Compound_Library Library of Furoic Acid Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds (Active in Primary Screen) Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (e.g., Target-based assays, Mechanism of Action) Hit_Compounds->Secondary_Screening Lead_Candidates Lead Candidates (Potent and Selective) Secondary_Screening->Lead_Candidates

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC-UV Analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

A Comprehensive Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analy...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The protocol herein is designed to be robust, reliable, and suitable for applications in pharmaceutical research and development, including purity assessments and stability studies. This document delves into the scientific rationale behind the method development, offers a step-by-step protocol for its implementation, and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a molecule of interest in drug discovery, featuring a furoic acid core, a tertiary amine, and a carboxylic acid functional group. The presence of both acidic and basic moieties makes the molecule zwitterionic, presenting a unique challenge for chromatographic separation. The polarity and ionization state of the analyte are highly dependent on the pH of the mobile phase, which can significantly impact retention and peak shape. Therefore, a well-controlled and buffered mobile phase is critical for achieving reproducible and accurate results. This application note addresses these challenges by presenting a reversed-phase HPLC method that ensures consistent ionization and provides excellent chromatographic performance.

Principles of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The pH of the mobile phase is controlled to suppress the ionization of the carboxylic acid group and ensure consistent protonation of the tertiary amine, leading to predictable retention behavior. UV detection is employed for quantification, leveraging the chromophoric nature of the furoic acid ring.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH 3.0Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column.
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutesAllows for the elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmFuroic acid derivatives typically exhibit strong absorbance at this wavelength.

Experimental Workflow

The overall workflow for the analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is depicted in the following diagram.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Method Execution B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Figure 1: General workflow for the HPLC-UV analysis.

Detailed Protocols

Mobile Phase Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0)
  • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm filter.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, the procedure is as follows:

  • Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 100 µg/mL.

  • Dissolve the sample in the diluent in a volumetric flask.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2] The following validation parameters should be assessed.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Forced Degradation Studies: The analyte should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the analyte from its degradation products.[3]

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the analyte in the presence of its degradants.

degradation cluster_stress Stress Conditions cluster_products Degradation Products Analyte 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Acid Acid Hydrolysis Analyte->Acid generates Base Base Hydrolysis Analyte->Base generates Oxidation Oxidation Analyte->Oxidation generates Thermal Thermal Stress Analyte->Thermal generates Photolytic Photolytic Stress Analyte->Photolytic generates DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 DPn ... Oxidation->DPn Thermal->DPn Photolytic->DPn

Figure 2: Forced degradation study design.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Replicates: Prepare each concentration level in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[4]

  • Method: Spike a placebo with known amounts of the analyte at three different concentration levels.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The analysis should be performed by different analysts, on different days, and with different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Method: These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Parameters to Vary:

    • pH of the mobile phase (± 0.2 units).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Analysis and Reporting

The concentration of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) x Concentration_standard

The results should be reported along with all the validation data to demonstrate the suitability of the method.

Conclusion

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for the analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The proposed method is based on sound scientific principles and is designed to be robust and reliable. Adherence to the detailed protocols and validation procedures outlined in this document will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and quality control purposes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 806438, 5-[(Dimethylamino)methyl]-2-furoic acid. Retrieved from [Link].

  • Górecki, M., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(36), 22354-22360. Available from: [Link].

  • Helix Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link].

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link].

  • Al-Rimawi, F. (2014). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 37(1-2), 143-148. Retrieved from [Link].

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • Parfitt, F. J., & Reid, E. (1981). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(2), 434-439. Retrieved from [Link].

  • Vitas Analytical Services. (n.d.). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Retrieved from [Link].

  • Belal, F., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 586-592. Retrieved from [Link].

  • de Andrade, T. A., et al. (2017). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. Journal of Analytical Methods in Chemistry, 2017, 1-9. Retrieved from [Link].

  • Wikipedia. (2023). Tetrahydro-2-furoic acid. Retrieved from [Link].

  • Firdaus, L., et al. (2019). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. Molecules, 24(18), 3369. Retrieved from [Link].

  • CUTM Courseware. (n.d.). Furfural and Furoic acid. Retrieved from [Link].

  • Hosseini, M., & Belador, F. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Retrieved from [Link].

  • Blacker, A. J., & Williams, M. T. (2019). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. Retrieved from [Link].

  • Kolisnyk, M. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7241. Retrieved from [Link].

  • Tsikas, D. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link].

  • Jackson, A. A., et al. (1991). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 923-927. Retrieved from [Link].

  • Bonan, R. F., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(44), 8233-8235. Retrieved from [Link].

  • Belda, I., et al. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry, 46(11), 4474-4480. Retrieved from [Link].

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Application

LC-MS/MS protocol for detecting 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in plasma

An Application Note and Protocol for the Quantitative Analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in Human Plasma using LC-MS/MS Introduction In the landscape of modern drug development, the precise quanti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in Human Plasma using LC-MS/MS

Introduction

In the landscape of modern drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in human plasma. This compound, characterized by its furoic acid core, a tertiary amine side chain, and an ethyl group, possesses amphoteric properties that present unique challenges for sample extraction and chromatographic analysis.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to final analysis. We emphasize not only the procedural steps but also the underlying scientific rationale, ensuring the method's reliability and reproducibility. This protocol is developed in accordance with the principles outlined in major international bioanalytical method validation guidelines, ensuring data integrity for regulatory submissions.[1][2][3][4]

Analyte Physicochemical Properties (Predicted)

  • Molecular Formula: C₁₄H₂₁NO₃

  • Molecular Weight: 251.32 g/mol

  • Predicted pKa: The molecule is amphoteric.

    • Acidic pKa (~3-4): Attributed to the carboxylic acid group on the furan ring, similar to other furoic acids.[5][6]

    • Basic pKa (~9-10): Attributed to the tertiary diethylamino group.

  • Predicted LogP: The combination of the lipophilic ethyl group and diethylamino chain, contrasted with the polar carboxylic acid, suggests a moderate lipophilicity. This balance is critical for selecting an appropriate sample preparation strategy.[7]

Figure 1: Chemical Structure of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid (Image of the chemical structure would be placed here in a formal document)

Method Overview: From Plasma to Quantification

The entire analytical workflow is a multi-stage process designed to ensure selectivity, sensitivity, and accuracy. The process begins with the isolation of the analyte from the complex plasma matrix, followed by chromatographic separation and, finally, highly specific detection and quantification by tandem mass spectrometry.

Overall_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spiked with Internal Standard SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Plasma->SPE Eluate Analyte Elution & Evaporation SPE->Eluate Reconstitution Reconstitution in Mobile Phase Eluate->Reconstitution LC UHPLC Separation (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (ESI+ MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow from plasma sample to final concentration determination.

Part 1: Plasma Sample Preparation

The primary goal of sample preparation is to remove endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal (matrix effects) and damage the analytical column.[8][9][10] Given the amphoteric nature of the target analyte, a mixed-mode solid-phase extraction (SPE) is the recommended approach for achieving the highest purity and recovery.[11][12]

Rationale for Method Selection
  • Protein Precipitation (PPT): While fast and inexpensive, PPT is a non-selective method that leaves many matrix components in the final extract, potentially leading to significant ion suppression.[9][13] It is best suited for early-stage discovery or when high throughput is prioritized over ultimate sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.[14] However, optimizing the pH and organic solvent for an amphoteric compound can be complex, and the technique is often more labor-intensive and uses larger volumes of organic solvents.[15][16]

  • Solid-Phase Extraction (SPE): SPE provides superior sample cleanup and the ability to concentrate the analyte. A mixed-mode cation exchange (MCX) sorbent is ideal. At an acidic pH during sample loading, the tertiary amine is positively charged and retains on the cation exchange moiety, while the carboxylic acid is neutral. The furan backbone provides hydrophobic retention on the reversed-phase component of the sorbent. This dual retention mechanism allows for rigorous washing steps to remove interferences, followed by selective elution.[11][12]

Detailed Protocol: Mixed-Mode SPE

This protocol is designed for a standard 96-well SPE plate format, suitable for automation.

SPE_Workflow Mixed-Mode Cation Exchange SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 2 mL Methanol Load 3. Load Equilibrate->Load 2 mL 2% Formic Acid in H₂O Wash1 4. Wash 1 (Aqueous) Load->Wash1 Pre-treated Plasma Sample (acidified) Wash2 5. Wash 2 (Organic) Wash1->Wash2 2 mL 2% Formic Acid in H₂O (removes salts, polar interferences) Elute 6. Elute Wash2->Elute 2 mL Methanol (removes non-polar interferences) Process 7. Dry & Reconstitute Elute->Process 2 mL 5% NH₄OH in Methanol (disrupts ionic & hydrophobic interactions)

Caption: Step-by-step workflow for the solid-phase extraction of the analyte from plasma.

Materials:

  • Human plasma (K₂EDTA)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Mixed-Mode Cation Exchange SPE plate (e.g., Oasis MCX)

  • Reagents: Formic acid, Ammonium hydroxide, HPLC-grade Methanol, and Water.

  • 96-well collection plate

  • Plate shaker/vortexer, centrifuge, and evaporator.

Step-by-Step Procedure:

  • Sample Pre-treatment: To 100 µL of plasma in a 96-well plate, add 20 µL of internal standard working solution. Then, add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex for 1 minute.

  • SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • SPE Plate Equilibration: Equilibrate the wells with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.

  • Aqueous Wash: Wash the sorbent with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Organic Wash: Wash the sorbent with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Analyte Elution: Place a clean collection plate under the SPE plate. Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into the collection plate. The basic pH neutralizes the tertiary amine, disrupting its ionic interaction with the sorbent and allowing for elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Part 2: LC-MS/MS Instrumental Analysis

The reconstituted sample is analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer, which provides the necessary selectivity and sensitivity for bioanalysis.

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is used to separate the analyte from any remaining matrix components and potential isomers. The acidic mobile phase ensures the tertiary amine is protonated and the carboxylic acid is largely neutral, leading to good peak shape and retention on a C18 column.

ParameterRecommended SettingRationale
System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry with good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 minA gradient ensures efficient elution and separation from early-eluting matrix components.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry (MS) Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode, which is ideal for protonating the basic tertiary amine. Detection is achieved via Multiple Reaction Monitoring (MRM), where the precursor ion is selected and fragmented, and a specific product ion is monitored for highly selective quantification.

LCMS_Logic LC_Eluent LC Eluent (Analyte + IS) ESI_Source ESI Source (Ionization) LC_Eluent->ESI_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 252.2) ESI_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 196.1) Q2->Q3 Detector Detector (Signal) Q3->Detector

Caption: Logical flow of analyte detection within the triple quadrupole mass spectrometer.
ParameterAnalyteInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 252.2 [M+H]⁺m/z 258.2 [M+6+H]⁺ (example)
Product Ion (Q3) m/z 196.1m/z 202.1
Collision Energy Optimized (e.g., 15 eV)Optimized (e.g., 15 eV)
Dwell Time 100 ms100 ms

Note: The specific m/z transitions and collision energies must be empirically determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.

Part 3: Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[3][4] This process demonstrates that the assay is fit for its intended purpose.[1][17]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear range should be established that covers the expected in-vivo concentrations.

  • Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. Assessed at multiple QC levels (LOD, LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction procedure, comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extracted blank plasma to its response in a neat solution.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Conclusion

This application note details a selective and robust LC-MS/MS method for the quantification of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring high recovery. The subsequent UHPLC-MS/MS analysis offers the speed, sensitivity, and specificity required for demanding pharmacokinetic studies. Adherence to the described protocol and proper validation will yield high-quality, reliable data suitable for supporting drug development programs.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • University of Florida. Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Protocols.io. (2019). a protein precipitation extraction method. Retrieved from [Link]

  • Semantic Scholar. A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • AZoNetwork. (2024). Essential Guide to LCMS Sample Preparation Techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved from [Link]

  • National Institutes of Health (NIH). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • ResearchGate. Solid-phase extraction efficiency in human whole blood and plasma. Retrieved from [Link]

  • MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

  • LabRulez. A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. Retrieved from [Link]

  • PubChem. 5-[(Dimethylamino)methyl]-2-furoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]

  • PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Retrieved from [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

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Method

Application Notes and Protocols for Antimicrobial Evaluation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance presents a f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Furan derivatives, a class of heterocyclic organic compounds, have garnered significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory effects[1][2]. This document provides a comprehensive guide to evaluating the antimicrobial potential of a novel furoic acid derivative, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid .

While specific data for this compound is not extensively available in the public domain, the protocols outlined herein are based on established, internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3][4][5]. These application notes are designed to provide a robust framework for researchers to generate reliable and reproducible data on the efficacy and safety of this and other novel compounds.

The primary objectives of the described assays are to determine the minimum concentration of the compound required to inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and to assess its potential for inducing toxicity in mammalian cells, a critical early step in the drug development pipeline[6][7][8][9].

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is paramount for accurate and reproducible antimicrobial testing.

Solubility and Stability: The solubility of furoic acid derivatives can vary depending on the specific substituents[10]. It is crucial to determine the optimal solvent for creating stock solutions. Common solvents for initial screening include dimethyl sulfoxide (DMSO), ethanol, or sterile deionized water[11]. The stability of the compound in solution under experimental conditions (e.g., temperature, pH) should also be assessed to ensure its integrity throughout the assay.

Stock Solution Preparation: A high-concentration stock solution of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid should be prepared in an appropriate solvent. For instance, a 10 mg/mL stock solution can be prepared by dissolving 10 mg of the compound in 1 mL of DMSO. This stock solution is then serially diluted to achieve the desired test concentrations. It is important to note the final concentration of the solvent in the assay, as high concentrations of some solvents can have their own antimicrobial or cytotoxic effects.

Part 1: Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is the cornerstone of evaluating a novel compound's efficacy against a panel of clinically relevant microorganisms. The following protocols describe two widely used methods for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium[12][13][14]. This method is considered a reference standard by both CLSI and EUCAST[4].

Principle: Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism[13][15].

Experimental Protocol: Broth Microdilution Assay

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile diluent (e.g., DMSO, sterile water)

  • 0.5 McFarland standard

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL[11].

  • Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid to the first well, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of growth[11][16]. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) AddInoculum Inoculate Wells with Microorganism Inoculum->AddInoculum Compound Prepare Compound Stock Solution SerialDilution Serial Dilution of Compound in 96-well Plate Compound->SerialDilution SerialDilution->AddInoculum Incubate Incubate Plate (e.g., 37°C, 18-24h) AddInoculum->Incubate Controls Set up Controls (Growth, Sterility, Positive) Controls->AddInoculum ReadMIC Determine MIC (Visual or OD Reading) Incubate->ReadMIC

Caption: Workflow for the broth microdilution assay.

Agar Diffusion Method (Disk and Well Diffusion)

The agar diffusion method is a qualitative or semi-quantitative technique used for routine antimicrobial susceptibility testing[3][17][18]. It is particularly useful for screening a large number of compounds.

Principle: An agar plate is uniformly inoculated with the test microorganism. A paper disk impregnated with the test compound or a solution of the compound is placed in a well created in the agar. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk or well[19][20].

Experimental Protocol: Agar Well Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid solution

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a well. Also, add the positive control and solvent control to separate wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters.

Data Presentation: Summary of Antimicrobial Activity

Test MicroorganismGram StainMIC (µg/mL) of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acidZone of Inhibition (mm) at X µg/mLPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positiveCiprofloxacin:
Escherichia coliGram-negativeCiprofloxacin:
Pseudomonas aeruginosaGram-negativeCiprofloxacin:
Candida albicansFungal (Yeast)Fluconazole:

Part 2: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index[6][7][8]. A compound that is highly effective against microbes but also highly toxic to host cells has limited therapeutic potential.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9].

Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Workflow for Cytotoxicity Assessment

CytotoxicityWorkflow Start Novel Antimicrobial Agent (4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid) ExposeCells Expose Mammalian Cells to Compound Start->ExposeCells ViabilityAssay Cell Viability/Metabolic Assay (e.g., MTT) ExposeCells->ViabilityAssay DataAnalysis Data Analysis & Decision ViabilityAssay->DataAnalysis IC50 Determine IC50 / Therapeutic Index DataAnalysis->IC50 Decision Advance or Redesign Compound IC50->Decision

Caption: General workflow for cytotoxicity assessment.

Interpretation of Results

The interpretation of antimicrobial susceptibility testing results involves comparing the obtained MIC values to established breakpoints, if available, or to the MICs of known antibiotics[15][16][19]. A potent antimicrobial agent will have a low MIC against the target microorganisms and a high IC50 against mammalian cells, indicating a favorable therapeutic index.

Conclusion

The protocols detailed in these application notes provide a standardized and robust framework for the initial antimicrobial and cytotoxic evaluation of the novel compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By adhering to these established methodologies, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other potential antimicrobial agents.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). IDstewardship.
  • Agar diffusion susceptibility test: Significance and symbolism. (2025). ScienceDirect.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • Modification of antimicrobial susceptibility testing methods. (n.d.).
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. (1987). PubMed.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (2024).

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Application

Application Notes &amp; Protocols: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a Dihydrofolate Reductase (DHFR) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Introduction

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a synthetic organic compound belonging to the furoic acid class of molecules. While direct enzymatic inhibition data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are present in various compounds known to exhibit biological activity. Furoic acid derivatives, for instance, have been investigated for a range of therapeutic applications, including antimicrobial and anticancer effects. A common molecular target for such compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for cancer chemotherapy and antimicrobial agents.

Given the structural similarities of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid to other known DHFR inhibitors, this document provides detailed protocols to investigate its potential as an inhibitor of this enzyme. The following application notes are intended for researchers, scientists, and drug development professionals interested in characterizing the inhibitory activity of this and similar compounds.

Physicochemical Properties and Handling

While specific experimental data for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is not available, the properties of related furoic acid derivatives can provide guidance on handling and storage.

PropertyGeneral Information for Furoic Acid DerivativesSource
Appearance White to off-white or yellowish crystalline powder or solid.[1][2]
Solubility Varies depending on the specific substituents. Generally, furoic acids have some solubility in water, which can be enhanced by forming salts. Solubility is typically higher in organic solvents like DMSO and ethanol.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.[3][4]
Stability Generally stable under normal storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[4]

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust and direct contact with skin and eyes.[3]

  • In case of contact, wash the affected area thoroughly with water.[3]

  • Consult the Safety Data Sheet (SDS) for the specific compound for comprehensive safety information.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Dihydrofolate reductase is a key enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and certain amino acids.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

By inhibiting DHFR, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid would deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and ultimately, cell death.[5][6] This makes DHFR a well-established target for anticancer drugs like methotrexate.[5]

Experimental Protocols

The following protocols describe a spectrophotometric assay to determine the inhibitory activity of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7]

Protocol 1: Preparation of Reagents
  • DHFR Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.5). Ensure the buffer is at room temperature before use.[8]

  • NADPH Stock Solution (10 mM): Dissolve an appropriate amount of NADPH in the DHFR Assay Buffer. Aliquot and store at -20°C. Protect from light.[8]

  • Dihydrofolate (DHF) Stock Solution (10 mM): Dissolve DHF in DHFR Assay Buffer containing a small amount of NaOH to aid dissolution. Aliquot and store at -80°C. DHF solutions are light-sensitive and should be handled accordingly.[5][6]

  • DHFR Enzyme Stock Solution: Reconstitute lyophilized DHFR (e.g., human recombinant) in DHFR Assay Buffer to a desired stock concentration. Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.[5][7]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in DHFR Assay Buffer to achieve the desired final concentrations for the assay.

  • Positive Control (Methotrexate) Stock Solution (10 mM): Prepare a stock solution of methotrexate in DHFR Assay Buffer. Aliquot and store at -20°C.[5]

Protocol 2: DHFR Inhibition Assay (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well clear, flat-bottom plate.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents Add_Buffer Add Assay Buffer Prep_Reagents->Add_Buffer Prep_Compound Prepare Compound Dilutions Add_Compound Add Test Compound/ Controls Prep_Compound->Add_Compound Add_Buffer->Add_Compound Add_DHFR Add DHFR Enzyme Add_Compound->Add_DHFR Incubate_1 Incubate (Pre-incubation) Add_DHFR->Incubate_1 Add_NADPH Add NADPH Incubate_1->Add_NADPH Add_DHF Add DHF (Start Reaction) Add_NADPH->Add_DHF Measure_Abs Measure Absorbance at 340 nm (Kinetic Mode) Add_DHF->Measure_Abs Calculate_Rate Calculate Reaction Rates Measure_Abs->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Assay Plate Setup:

Well TypeComponent 1Component 2Component 3Component 4Component 5
Blank (No Enzyme) Assay BufferTest Compound/SolventAssay BufferNADPHDHF
Negative Control (No Inhibitor) Assay BufferSolvent Control (e.g., DMSO)DHFR EnzymeNADPHDHF
Positive Control Assay BufferMethotrexateDHFR EnzymeNADPHDHF
Test Compound Assay BufferTest Compound DilutionsDHFR EnzymeNADPHDHF

Step-by-Step Procedure:

  • Prepare the Assay Plate:

    • Add the appropriate volumes of Assay Buffer, Test Compound dilutions, Solvent Control, and Positive Control (Methotrexate) to the wells of a 96-well plate as outlined in the plate setup table.

  • Enzyme Addition:

    • Add the DHFR enzyme solution to all wells except the "Blank" wells. The final concentration of the enzyme should be optimized for a linear reaction rate.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Add the NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the DHF solution to all wells. Mix the plate gently.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5][6] Record readings at regular intervals (e.g., every 30 seconds).

Protocol 3: Data Analysis and IC50 Determination
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Where:

      • V_inhibitor is the reaction rate in the presence of the test compound.

      • V_no_inhibitor is the reaction rate of the negative control (no inhibitor).

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Results and Interpretation

The results of the DHFR inhibition assay will indicate whether 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid can inhibit the activity of the enzyme. A dose-dependent increase in percent inhibition is expected for an active compound. The IC50 value provides a quantitative measure of the compound's potency as a DHFR inhibitor.

CompoundExpected IC50 RangeNotes
Methotrexate (Positive Control) Low nanomolar (nM)A potent, well-characterized DHFR inhibitor.[5]
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid To be determinedThe potency will depend on its binding affinity to the active site of DHFR.
Inactive Compound High micromolar (µM) or no inhibitionA compound that does not significantly inhibit DHFR activity at the tested concentrations.

Troubleshooting

IssuePossible CauseSolution
High background signal in blank wells Contamination of reagents or plate.Use fresh reagents and a new plate. Ensure proper pipetting technique.
Non-linear reaction rate in control wells Substrate or cofactor depletion; enzyme instability.Optimize enzyme, DHF, and NADPH concentrations. Reduce the assay time.
Inconsistent results between replicates Pipetting errors; improper mixing.Ensure accurate pipetting and thorough mixing of reagents in the wells.
Test compound precipitates in the assay buffer Poor solubility of the compound.Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO), ensuring it does not affect enzyme activity.

Conclusion

These application notes provide a comprehensive guide for researchers to evaluate the potential of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a DHFR inhibitor. The detailed protocols for the spectrophotometric assay, along with guidelines for data analysis and interpretation, offer a robust framework for characterizing the inhibitory activity of this and other novel compounds. Successful inhibition of DHFR by this molecule could warrant further investigation into its potential as a therapeutic agent.

References

  • Gangjee, A., et al. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of Medicinal Chemistry, 45(9), 1779-1785. [Link]

  • Laing, N. G., & Gready, J. E. (1990). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Analytical Biochemistry, 189(2), 263-268. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]

  • Biosystems Engineers. (2007). Furoic Acid. Retrieved from [Link]

  • Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]

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Method

Experimental design for in vivo studies with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

An in-depth guide to the preclinical in vivo evaluation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a novel chemical entity. This document provides a strategic framework and detailed protocols for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical in vivo evaluation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a novel chemical entity. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Furoic Acid Derivative

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a novel synthetic compound featuring a furoic acid core, a structure known in various derivatives to possess a range of biological activities, including antimicrobial and anti-cancer properties.[1][2] The presence of the diethylaminomethyl group suggests potential interactions with biological amine receptors or transporters. Given the structural alerts, a primary hypothesis for its biological activity could be the modulation of inflammatory and pain pathways. This application note provides a comprehensive guide to the initial in vivo characterization of this compound, from foundational pharmacokinetic and toxicological assessments to efficacy evaluation in established models of inflammation and analgesia.

The following protocols are designed to be a starting point for the in vivo investigation of this and similar novel compounds, emphasizing a logical, stepwise approach to data generation. All experimental procedures must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals, such as the ARRIVE guidelines.[3]

Phase 1: Foundational In Vivo Studies - Pharmacokinetics and Preliminary Toxicology

Before assessing the efficacy of a novel compound, it is crucial to understand its pharmacokinetic (PK) profile and establish a safe dose range. This initial phase ensures that subsequent efficacy studies are designed with appropriate dosing regimens and that the compound can be administered safely to the animals.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

A primary goal in preclinical development is to quantitatively understand the relationship between a drug's dose, its concentration in the body over time (pharmacokinetics), and its resulting pharmacological effect (pharmacodynamics).[4][5] This understanding is critical for predicting safe and effective dosing regimens in humans.

Experimental Workflow for a Pilot PK/PD Study

cluster_0 Pre-Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Processing cluster_3 Pharmacodynamic Assessment A Compound Formulation & Vehicle Selection D Compound Administration (e.g., IV, PO, IP) A->D B Animal Acclimatization (e.g., C57BL/6 mice) B->D C Dose Selection (based on MTD or in vitro data) C->D E Serial Blood Sampling (e.g., tail vein) D->E F Tissue Collection (optional, at study termination) D->F G Sample Processing (Plasma/Tissue Homogenate) E->G J Biomarker Analysis (e.g., cytokine levels in plasma) E->J F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I K PK/PD Correlation I->K J->K

Caption: Workflow for a pilot pharmacokinetic/pharmacodynamic study.

Protocol 1: Pilot Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

    • Group 3: Intraperitoneal (IP) injection (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound via the specified route.[6][7][8]

    • Collect blood samples (approx. 20-30 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation (for PO and IP routes)
Preliminary Toxicology: Maximum Tolerated Dose (MTD)

An MTD study is essential to identify a dose that can be administered without causing significant overt toxicity. This information is crucial for designing subsequent efficacy studies.

Protocol 2: Single Ascending Dose MTD Study

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Procedure:

    • Administer a single dose of the compound via the intended route for efficacy studies (e.g., oral gavage).

    • Monitor animals closely for clinical signs of toxicity for at least 72 hours.

    • Record body weight daily.

    • At the end of the observation period, perform a gross necropsy.

  • Endpoint: The MTD is the highest dose that does not cause significant morbidity, mortality, or more than a 10% loss in body weight.

Phase 2: Efficacy Evaluation in In Vivo Models

Based on the structural characteristics of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, initial efficacy testing in models of inflammation and analgesia is a logical starting point.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[9][10]

Experimental Workflow for Carrageenan-Induced Paw Edema

A Animal Acclimatization (Rats or Mice) B Group Allocation (Vehicle, Compound, Positive Control) A->B C Baseline Paw Volume Measurement B->C D Compound/Vehicle Administration (e.g., PO) C->D E Carrageenan Injection (Subplantar) D->E F Paw Volume Measurement (e.g., at 1, 2, 3, 4 hours post-carrageenan) E->F G Data Analysis (% Inhibition of Edema) F->G

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, PO).

    • Group 2: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid (e.g., 10, 30, 100 mg/kg, PO).

    • Group 3: Positive control (e.g., Indomethacin 10 mg/kg, PO).

  • Procedure:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the vehicle, compound, or positive control orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Time (hours)Vehicle (mL)Compound (Low Dose) (mL)Compound (Mid Dose) (mL)Compound (High Dose) (mL)Positive Control (mL)
0
1
2
3
4
Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[11]

Protocol 4: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control (e.g., saline, IP).

    • Group 2: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid (e.g., 10, 30, 100 mg/kg, IP).

    • Group 3: Positive control (e.g., Aspirin 100 mg/kg, IP).

  • Procedure:

    • Administer the vehicle, compound, or positive control via intraperitoneal injection.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Phase 3: Advanced Characterization and Safety

Should the compound show promising activity in the initial efficacy models, further studies can be designed to elucidate its mechanism of action and expand on its safety profile.

Mechanism of Action Studies

If the compound shows significant anti-inflammatory effects, further studies could involve:

  • LPS-induced cytokine release: Measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma of LPS-challenged mice treated with the compound.[9]

  • Ex vivo assays: Assessing the compound's effect on inflammatory pathways in isolated cells (e.g., macrophages).

Expanded Toxicology

A 7-day or 14-day repeat-dose toxicology study in rodents can provide more in-depth information on the compound's safety profile.[12][13] This would involve daily dosing and monitoring of clinical signs, body weight, food and water consumption, and terminal collection of blood for hematology and clinical chemistry, as well as organ collection for histopathology.

Conclusion

The experimental design outlined in this application note provides a robust and logical framework for the initial in vivo characterization of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By systematically evaluating its pharmacokinetic profile, establishing a safe dose range, and assessing its efficacy in validated models of inflammation and analgesia, researchers can generate the critical data needed to determine the therapeutic potential of this novel compound.

References

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  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF - ResearchGate. Available from: [Link]

  • A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - MDPI. Available from: [Link]

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  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed. Available from: [Link]

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Application

Application Note &amp; Protocols: Strategic Formulation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid for Preclinical Biological Research

Abstract The transition of a novel chemical entity from synthesis to biological evaluation is critically dependent on the development of a consistent and effective formulation. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity from synthesis to biological evaluation is critically dependent on the development of a consistent and effective formulation. This guide provides a comprehensive framework for the formulation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a molecule possessing both acidic (carboxylic acid) and basic (tertiary amine) functional groups. The inherent amphiphilic and zwitterionic potential of this structure necessitates a systematic approach to ensure solubility, stability, and bioavailability for reproducible outcomes in both in vitro and in vivo experiments. We present detailed protocols for pre-formulation characterization, the preparation of stock solutions for cell-based assays, and the development of vehicles for animal studies, emphasizing the scientific rationale behind each procedural step to empower researchers in drug discovery and development.

Introduction: The Criticality of Formulation

Pre-Formulation Characterization: The Foundation of Rational Design

Before attempting to prepare any formulation, a baseline understanding of the active pharmaceutical ingredient (API) is paramount. These initial studies are designed to be performed with a minimal amount of material, often only a few milligrams[1].

Physicochemical Properties

A summary of the key physicochemical properties for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is presented below. Note that pKa and LogP values are estimated based on its chemical structure and principles of physical chemistry, and should be experimentally verified.

PropertyValue (Estimated/Calculated)Significance in Formulation
Molecular Formula C₁₂H₁₉NO₃Essential for all concentration and molarity calculations.
Molecular Weight 225.28 g/mol Foundational for preparing solutions of known concentration.
Estimated Acidic pKa 3.0 - 4.5The carboxylic acid will be ionized (>99%) at pH > 6.5, favoring solubility.
Estimated Basic pKa 9.0 - 10.5The tertiary amine will be protonated (>99%) at pH < 7.0, favoring solubility.
Estimated LogP 1.5 - 2.5Suggests moderate lipophilicity, which may limit high aqueous solubility without pH adjustment.
Appearance To be determined (likely a solid)Physical form (crystalline vs. amorphous) can impact dissolution rate[4].
Workflow for Pre-Formulation Assessment

The following workflow diagram illustrates a systematic approach to characterizing the compound before developing specific formulations.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation Path Selection API Receive API Powder (4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid) PhysChem Determine Physicochemical Properties (MW, Appearance, Thermal Properties) API->PhysChem Solubility Kinetic Solubility Screen (Aqueous & Organic Solvents) PhysChem->Solubility pH_Solubility pH-Dependent Solubility Profile Solubility->pH_Solubility Decision Analyze Data: Is solubility > target concentration? pH_Solubility->Decision InVitro Proceed to In Vitro Formulation Decision->InVitro Yes InVivo Proceed to In Vivo Formulation Decision->InVivo Yes Optimize Advanced Formulation Strategy (e.g., co-solvents, surfactants) Decision->Optimize No

Caption: Pre-Formulation Characterization Workflow.

Protocol: Kinetic Solubility Screening

Principle: This protocol provides a rapid assessment of the compound's approximate solubility in various vehicles to guide formulation development. It uses a small amount of compound and relies on visual inspection.

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • Selection of solvents (see table below)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the first test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution. If dissolved, the solubility is ≥ the current concentration.

  • If not fully dissolved, add another aliquot of solvent to dilute the concentration (e.g., add another 100 µL to halve the concentration) and repeat step 3.

  • Continue this process until complete dissolution is observed or a minimum practical concentration is reached.

  • Centrifuge any tubes with remaining solid to confirm that the cloudiness is not due to suspended particles.

  • Repeat for all test solvents.

Solvent/VehiclePurposeExpected Outcome/Rationale
Deionized Water Baseline aqueous solubilityLikely poor due to the molecule's potential zwitterionic nature at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Physiological relevanceSolubility may be limited. Any precipitation indicates unsuitability for direct IV injection.
0.1 N HCl (pH 1.0) Acidic environmentHigh solubility expected as both the carboxyl and amine groups will be protonated.
0.1 N NaOH (pH 13.0) Basic environmentHigh solubility expected as the carboxylic acid will be deprotonated (ionized).
Dimethyl Sulfoxide (DMSO) Organic solvent for stockHigh solubility is expected; a primary choice for in vitro stock solutions[5].
Ethanol (EtOH) Organic co-solventGood solubility is likely; often used in co-solvent systems for in vivo studies.

Formulation Strategies and Protocols for In Vitro Experiments

For cell-based assays, the primary goal is to prepare a sterile, concentrated stock solution that, upon dilution into the cell culture medium, does not precipitate and has a final vehicle concentration that is non-toxic to the cells[6][7].

Decision Tree for In Vitro Formulation

G Start Need to prepare 10-100 mM Stock Solution CheckDMSO Is compound soluble in DMSO at desired conc.? Start->CheckDMSO UseDMSO Protocol 1: Prepare DMSO Stock CheckDMSO->UseDMSO Yes CheckAqueous Is aqueous formulation required or preferred? CheckDMSO->CheckAqueous No FinalDMSO Dilute in Media (Final DMSO <0.1%) Sterile filter (0.22 µm) UseDMSO->FinalDMSO UseAqueous Protocol 2: Prepare Aqueous Stock via pH Adjustment CheckAqueous->UseAqueous Yes Reassess Re-evaluate concentration or use co-solvent system CheckAqueous->Reassess No FinalAqueous Dilute in Buffered Media Check for precipitation Sterile filter (0.22 µm) UseAqueous->FinalAqueous

Caption: Decision workflow for preparing in vitro stock solutions.

Protocol 1: Preparation of a DMSO Stock Solution

Principle: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds. It is the default starting point for most in vitro screening[8]. The key is to create a high-concentration stock so the final volume added to cells is minimal, typically less than 0.1% v/v, to avoid solvent-induced toxicity[5].

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or cryovial

  • Analytical balance

  • Sterile pipette tips

Procedure (performed in a sterile biosafety cabinet):

  • Calculate the mass of compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 50 mM stock, mass = 0.050 mol/L * 0.001 L * 225.28 g/mol = 11.26 mg).

  • Weigh the calculated mass of the compound directly into the sterile amber vial.

  • Add the calculated volume of sterile DMSO.

  • Cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is thermally stable[5].

  • Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Self-Validation:

  • Clarity: The final solution must be completely clear.

  • Dilution Test: Perform a test dilution of the stock into cell culture medium at the highest intended final concentration. Let it sit for at least 2 hours at 37°C and inspect for any signs of precipitation.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

Principle: For compounds with ionizable groups, aqueous solubility can be dramatically increased by adjusting the pH to ensure the molecule is in its fully ionized, salt form. Given the compound's structure, solubilization can be achieved at either low pH (protonating the amine) or high pH (deprotonating the carboxylic acid).

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • Sterile Deionized Water or Saline (0.9% NaCl)

  • Sterile 1 N HCl and 1 N NaOH solutions

  • Sterile microcentrifuge tubes

  • pH meter or sterile pH strips

Procedure (High pH Method):

  • Weigh the desired amount of compound into a sterile tube.

  • Add approximately 80% of the final required volume of sterile water. The compound will likely form a slurry.

  • While vortexing or stirring, add 1 N NaOH dropwise.

  • Monitor the solution for clarity. As the pH increases above ~6, the carboxylic acid will deprotonate, and the compound should dissolve.

  • Once the compound is fully dissolved, check the pH. Adjust to a target pH of 7.0-8.0 if necessary, but do not let the pH drop to a point where precipitation occurs.

  • Add sterile water to reach the final desired volume.

  • Sterile filter the final solution using a 0.22 µm syringe filter.

Rationale: This method creates the sodium salt of the furoic acid in situ. This is often preferable to using DMSO for certain biological assays where solvent effects are a concern.

Formulation Strategies and Protocols for In Vivo Experiments

Formulations for animal studies must prioritize safety, tolerability, and the ability to deliver the required dose in a limited volume[2][3]. The choice of excipients is critical and should be limited to those with a known safety profile in the chosen species[1][9].

Common Excipients for Preclinical In Vivo Studies
ExcipientClassUse/PropertiesConsiderations
PEG 400 (Polyethylene Glycol 400) Co-solventA common, safe vehicle for increasing the solubility of lipophilic compounds.Can cause hemolysis or renal toxicity at high concentrations, especially with IV administration.
Tween® 80 (Polysorbate 80) SurfactantUsed to improve wetting and prevent precipitation of compounds upon dilution in aqueous media.Can cause hypersensitivity reactions in some species. Typically used at <5% concentration.
Solutol® HS 15 SurfactantA non-ionic solubilizer effective for creating stable aqueous solutions of poorly soluble drugs.Generally well-tolerated but should be used at the lowest effective concentration.
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) Suspending AgentForms a viscous solution to keep insoluble particles uniformly suspended for oral gavage.Not suitable for parenteral routes. Requires vigorous shaking before dosing.
Protocol 3: Preparation of a Co-Solvent Solution for Parenteral Administration

Principle: This protocol creates a solution suitable for intraperitoneal (IP) or intravenous (IV) injection by using a blend of biocompatible solvents and solubilizers. The goal is to keep the compound in solution both in the vial and after injection into the bloodstream.

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • PEG 400

  • Tween® 80

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Procedure (Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline):

  • Add the required amount of compound to a sterile vial.

  • Add the DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 400 and vortex until the solution is homogeneous.

  • Slowly add the saline or D5W while vortexing. This is a critical step; rapid addition can cause the drug to precipitate out.

  • Inspect the final formulation for clarity. It should be a clear, particle-free solution.

  • This formulation should be prepared fresh daily unless stability data indicates otherwise.

Causality: The DMSO acts as the primary solvent, the PEG 400 serves as a co-solvent to maintain solubility, and the saline provides an isotonic vehicle for injection. The order of addition is crucial to prevent the compound from "crashing out" of solution.

Protocol 4: Preparation of a Suspension for Oral Gavage

Principle: When a sufficiently concentrated solution cannot be achieved for oral dosing, a uniform suspension is the preferred alternative. A suspending agent like carboxymethylcellulose (CMC) increases the viscosity of the vehicle, slowing the settling of drug particles and allowing for consistent dosing.

Materials:

  • 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • 0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity) in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

Procedure:

  • If the compound particles are large, gently grind them to a fine powder using a mortar and pestle to improve suspension homogeneity.

  • Weigh the required amount of powdered compound into a suitable container.

  • Add a small amount of the 0.5% CMC vehicle to the powder to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stir bar.

  • Continue stirring for at least 15-30 minutes to ensure the particles are well-dispersed.

  • The final product should be a milky, uniform suspension. It must be stirred continuously before and during dose administration to ensure each animal receives the correct amount of drug.

Stability Considerations

All formulations should be evaluated for short-term stability. A simple check involves preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of the experiment. Visual inspection for precipitation or color change is a minimal requirement. For longer-term use, analytical methods like HPLC would be needed to quantify any degradation.

Conclusion

The successful biological evaluation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is inextricably linked to rational formulation development. Its amphiphilic character demands a methodical investigation of its pH-dependent solubility. For in vitro studies, DMSO stock solutions are a reliable starting point, with pH-adjusted aqueous stocks providing a valuable alternative. For in vivo experiments, the selection of a suitable vehicle—whether a co-solvent solution for parenteral routes or a well-dispersed suspension for oral administration—must be guided by pre-formulation data to ensure safety and maximize exposure. The protocols and workflows detailed in this note provide a foundational, science-driven approach to navigating these challenges and generating reliable, reproducible data in preclinical research.

References

  • PubChem. (n.d.). 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovalskyi, R. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Mamidipalli, R. & Singh, M. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Matiichuk, Y. et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. Retrieved from [Link]

  • Lutsyk, A. et al. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved from [Link]

  • Wang, Y. et al. (2021). Preparation of Furoic Acid by Oxidation of Furfural. RSC Advances. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • IJPPR. (n.d.). Excipients used in the Formulation of Tablets. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Shah, V. et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Furoic acid preparation method.
  • Asghar, F. et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]

  • Acta Crystallographica Section E. (2016). Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol. National Institutes of Health. Retrieved from [Link]

  • Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • STAR Protocols. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Institutes of Health. Retrieved from [Link]

  • Crystal Pharmatech. (2017). White Paper: Preclinical Formulation Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipients That Facilitate Amorphous Drug Stabilization. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]

  • European Pharmaceutical Review. (2020). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard Medical School. Retrieved from [Link]

  • Molecules. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. MDPI. Retrieved from [Link]

  • CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

These application notes provide detailed protocols and the underlying scientific principles for the purification of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This document is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and the underlying scientific principles for the purification of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodologies described herein are designed to ensure high purity of the final compound, a critical aspect of pharmaceutical research and development.

Understanding the Analyte: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a unique molecule possessing both a carboxylic acid and a tertiary amine functional group. This amphoteric nature is the cornerstone of its purification strategy, allowing for selective separation based on pH adjustment. The furoic acid moiety provides the acidic character, while the diethylamino group imparts basic properties.

PropertyValue/DescriptionSignificance for Purification
Molecular FormulaC12H19NO3Guides molecular weight-based calculations.
Molecular Weight225.28 g/mol Relevant for molar concentration calculations.
Key Functional GroupsCarboxylic Acid (-COOH), Tertiary Amine (-N(CH2CH3)2)Amphoteric nature allows for pH-dependent solubility manipulation.
Expected pKa (Carboxylic Acid)~3-5Becomes deprotonated (anionic) at basic pH.
Expected pKa (Conjugate acid of Amine)~9-11Becomes protonated (cationic) at acidic pH.

Purification Strategy Overview

The choice of purification technique for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid will largely depend on the nature of the impurities present in the crude sample. The following decision tree provides a general guideline for selecting the most appropriate method.

Purification_Strategy Purification Strategy for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid start Crude Product impurity_check What is the nature of the main impurities? start->impurity_check neutral Neutral Impurities impurity_check->neutral Mainly neutral acidic_basic Acidic or Basic Impurities impurity_check->acidic_basic Acidic/Basic isoelectric Isoelectric Point Precipitation impurity_check->isoelectric Broad impurity profile acid_base_extraction Acid-Base Extraction neutral->acid_base_extraction acidic_basic->acid_base_extraction isoelectric->acid_base_extraction recrystallization Recrystallization acid_base_extraction->recrystallization For further polishing chromatography Ion-Exchange Chromatography (for high purity or difficult separations) acid_base_extraction->chromatography If impurities persist final_product Pure Product acid_base_extraction->final_product recrystallization->final_product chromatography->final_product Acid_Base_Extraction_Workflow Acid-Base Extraction Workflow start 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate). add_acid 2. Extract with dilute aqueous acid (e.g., 1M HCl). start->add_acid separate_layers1 3. Separate layers. add_acid->separate_layers1 aqueous_layer1 Aqueous Layer: Contains protonated product. separate_layers1->aqueous_layer1 Aqueous Phase organic_layer1 Organic Layer: Contains neutral impurities. separate_layers1->organic_layer1 Organic Phase basify 4. Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH ~12. aqueous_layer1->basify wash 5. Wash with an organic solvent to remove any basic impurities. basify->wash separate_layers2 6. Separate layers. wash->separate_layers2 aqueous_layer2 Aqueous Layer: Contains deprotonated product. separate_layers2->aqueous_layer2 adjust_ph 7. Carefully adjust the pH of the aqueous layer to the isoelectric point with acid (e.g., 1M HCl). aqueous_layer2->adjust_ph precipitate 8. Collect the precipitate by filtration. adjust_ph->precipitate wash_dry 9. Wash the precipitate with cold water and dry under vacuum. precipitate->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: Step-by-step workflow for acid-base extraction.

Detailed Steps:

  • Dissolution : Dissolve the crude 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction two to three times to ensure complete transfer of the basic compound into the aqueous phase.

  • Separation : Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification and Wash : Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of a strong base, such as 6M sodium hydroxide, until the pH is approximately 12. This deprotonates the carboxylic acid. Wash this basic aqueous solution with an organic solvent to remove any potential basic impurities.

  • Precipitation : While stirring, carefully add 1M hydrochloric acid dropwise to the basic aqueous solution to adjust the pH to the isoelectric point of the molecule. The isoelectric point will need to be determined empirically but is expected to be in the neutral pH range. The pure product will precipitate out of the solution.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing and Drying : Wash the solid with a small amount of cold deionized water to remove any residual salts, followed by a wash with a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum to a constant weight.

II. Recrystallization: For Solid-State Purification

Recrystallization is a technique used to purify solid compounds. [1][2]The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures. For furoic acid derivatives, recrystallization from hot water or organic solvents is a common practice. [1][2]

Mechanistic Rationale

The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain dissolved in the solvent.

Experimental Protocol

Recrystallization_Workflow Recrystallization Workflow start 1. Select an appropriate solvent or solvent system. dissolve 2. Dissolve the crude product in a minimum amount of hot solvent. start->dissolve filter 3. Hot filter the solution to remove insoluble impurities. dissolve->filter cool 4. Allow the solution to cool slowly to room temperature, then in an ice bath. filter->cool crystallize 5. Crystals of the pure compound form. cool->crystallize collect 6. Collect the crystals by vacuum filtration. crystallize->collect wash_dry 7. Wash the crystals with a small amount of cold solvent and dry. collect->wash_dry pure_product Pure Product wash_dry->pure_product Ion_Exchange_Workflow Cation-Exchange Chromatography Workflow start 1. Pack a column with a suitable cation exchange resin (e.g., Dowex 50WX8). equilibrate 2. Equilibrate the column with a low pH buffer (e.g., pH 3). start->equilibrate load 3. Dissolve the sample in the equilibration buffer and load it onto the column. equilibrate->load wash 4. Wash the column with the equilibration buffer to remove unbound impurities. load->wash elute 5. Elute the bound compound with a pH gradient or an increasing salt concentration gradient. wash->elute collect 6. Collect fractions and monitor for the presence of the product (e.g., by UV-Vis spectroscopy). elute->collect combine 7. Combine the pure fractions. collect->combine desalt 8. Desalt the combined fractions (e.g., by dialysis or precipitation). combine->desalt isolate 9. Isolate the pure product. desalt->isolate pure_product High Purity Product isolate->pure_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Welcome to the technical support center for the synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome common challenges in your laboratory.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, which is typically prepared via a two-step process: the synthesis of the precursor 5-ethyl-2-furoic acid, followed by a Mannich reaction to introduce the aminomethyl group.

Synthesis of 5-ethyl-2-furoic acid

Question 1: My yield of 5-ethyl-2-furoic acid from the reduction of 2-furoic acid is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 5-ethyl-2-furoic acid, often prepared via a Birch reduction of 2-furoic acid followed by acidic workup, can stem from several factors.[1]

  • Incomplete Reduction: The Birch reduction is sensitive to reaction conditions. Insufficient amounts of the reducing agent (e.g., sodium or lithium in liquid ammonia) or the proton source (e.g., ethanol or methanol) can lead to incomplete conversion of the starting material.

  • Over-reduction: Conversely, excessive reducing agent or prolonged reaction times can lead to the formation of over-reduced byproducts, diminishing the yield of the desired product.

  • Suboptimal Workup: The acidification step is critical. Improper pH adjustment can result in the incomplete precipitation of the product or the formation of soluble salts.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Reducing Agent Use a slight excess (2.5-3.0 equivalents) of sodium or lithium metal.Ensures complete reduction of the furan ring.
Proton Source Add the alcohol co-solvent slowly to the reaction mixture.Controls the rate of protonation and minimizes side reactions.
Reaction Time Monitor the reaction progress by TLC. Quench the reaction once the starting material is consumed.Prevents over-reduction and degradation of the product.
Workup Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3.Ensures complete precipitation of the carboxylic acid.
Mannich Reaction: Synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

The introduction of the (diethylamino)methyl group at the C4 position of 5-ethyl-2-furoic acid is typically achieved through a Mannich reaction. This reaction involves the condensation of the furoic acid with formaldehyde and diethylamine.[2]

Question 2: The Mannich reaction is not proceeding, or the conversion is very low. What are the key factors to consider?

A sluggish or incomplete Mannich reaction can often be attributed to the quality of reagents, reaction conditions, or the inherent reactivity of the substrate.

  • Reagent Quality: The purity of formaldehyde and diethylamine is crucial. Polymeric formaldehyde (paraformaldehyde) may require depolymerization before use. Diethylamine can degrade over time.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the starting materials or products.

  • pH of the Reaction Mixture: The Mannich reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic Eschenmoser's salt intermediate.[3]

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Formaldehyde Source Use a fresh aqueous solution of formaldehyde or freshly prepared paraformaldehyde.Ensures the availability of monomeric formaldehyde for the reaction.
Amine Use freshly distilled diethylamine.Removes any impurities that may inhibit the reaction.
Catalyst Add a catalytic amount of a non-nucleophilic acid (e.g., acetic acid).Promotes the formation of the reactive iminium ion intermediate.
Temperature Start the reaction at room temperature and gradually increase the temperature to 50-60 °C if the reaction is slow.Balances reaction rate with the stability of the reactants and products.

Workflow for a Typical Mannich Reaction:

Mannich_Workflow A Combine 5-ethyl-2-furoic acid, diethylamine, and formaldehyde in a suitable solvent (e.g., ethanol). B Add a catalytic amount of acetic acid. A->B 1. C Heat the reaction mixture (e.g., 50-60 °C) and monitor progress by TLC. B->C 2. D Perform aqueous workup: - Neutralize with base - Extract with organic solvent C->D 3. E Purify the product by crystallization or chromatography. D->E 4.

Caption: General workflow for the Mannich reaction.

Question 3: I am observing the formation of significant side products in my Mannich reaction. How can I identify and minimize them?

The formation of side products is a common challenge in Mannich reactions. Understanding the potential side reactions is key to mitigating them.

  • Bis-aminomethylation: The product, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, still possesses an acidic proton on the furan ring at the C3 position, making it susceptible to a second Mannich reaction, leading to the formation of a di-substituted byproduct.

  • Polymerization: Furan derivatives can be sensitive to strongly acidic conditions and may polymerize, especially at elevated temperatures.

  • Reaction with the Carboxylic Acid Group: The carboxylic acid functionality could potentially react with the amine or formaldehyde under certain conditions, though this is generally less common.

Solutions and Optimization Strategies:

Side ProductMinimization StrategyRationale
Bis-aminomethylation Use a stoichiometric amount or a slight excess (1.1 equivalents) of formaldehyde and diethylamine.Limits the availability of the reagents for a second addition.
Polymerization Maintain a mildly acidic pH and avoid excessive heating.Reduces the degradation of the furan ring.
Amide Formation Protect the carboxylic acid group as an ester prior to the Mannich reaction, followed by hydrolysis.Prevents unwanted reactions at the carboxylic acid site.

Reaction Scheme Showing Potential Side Product:

Side_Reaction sub 5-ethyl-2-furoic acid reagents + CH2O + (C2H5)2NH product 4-[(Diethylamino)methyl]- 5-ethyl-2-furoic acid reagents->product Desired Reaction side_product 3,4-Bis[(diethylamino)methyl]- 5-ethyl-2-furoic acid product->reagents Excess Reagents product->side_product Side Reaction

Caption: Potential bis-aminomethylation side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Mannich reaction in this synthesis?

Ethanol or a mixture of ethanol and water is often a good starting point. These solvents are generally effective at dissolving the reactants and are relatively inert under the reaction conditions. Dioxane has also been reported as a suitable solvent for similar Mannich reactions.[4]

Q2: How can I effectively purify the final product, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid?

The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities are significantly more or less soluble in a particular solvent system, crystallization can be an effective method.

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a standard technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

  • Acid-Base Extraction: The product contains both a carboxylic acid and a tertiary amine, making it amphoteric. This property can be exploited for purification. By adjusting the pH of an aqueous solution, the product can be selectively extracted into an organic or aqueous phase. For instance, at a low pH, the amine will be protonated, making the compound water-soluble, while at a high pH, the carboxylic acid will be deprotonated, also increasing water solubility. At an intermediate pH (the isoelectric point), the compound will be least soluble and may precipitate.

Q3: Can I use a pre-formed iminium salt for the Mannich reaction to improve the yield?

Yes, using a pre-formed iminium salt, such as Eschenmoser's salt ([CH₂=N(CH₃)₂]⁺I⁻), can be advantageous.[3] This approach can lead to milder reaction conditions and may prevent side reactions associated with the in situ formation of the iminium ion, such as the polymerization of formaldehyde. However, for this specific synthesis, the in situ generation from diethylamine and formaldehyde is more common and cost-effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Diethylamine: Diethylamine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Liquid Ammonia: If performing a Birch reduction for the precursor synthesis, extreme care must be taken when handling liquid ammonia due to its low boiling point and toxicity.

III. References

  • Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-494. [Link]

  • Wang, X., et al. (2014). A facile and efficient synthesis of 2-vinylquinolines via a direct deamination reaction of the in situ generated Mannich base. RSC Advances, 4(98), 55395-55398. [Link]

  • Eliel, E. L., & Fisk, M. T. (1954). 5-METHYLFURFURYLDIMETHYLAMINE. Organic Syntheses, 34, 65. [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Overcoming solubility issues with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

< A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. As scientists ourselves, we understand that o...

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. As scientists ourselves, we understand that overcoming experimental hurdles is part of the discovery process. This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility challenges you may encounter with this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower your research.

Understanding the Molecule: The Key to Solubility

At its core, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a zwitterionic compound at physiological pH.[1] This means it possesses both a basic tertiary amine group and an acidic carboxylic acid group. The interplay between these two functional groups is the primary determinant of its solubility profile.

  • Carboxylic Acid Group: This group is acidic, with a pKa typically in the range of 3-5.[2] Above this pH, it will be deprotonated (negatively charged), which enhances aqueous solubility.

  • Tertiary Amine Group: This group is basic, with a pKa likely in the 9-11 range.[3] Below this pH, it will be protonated (positively charged), which also enhances aqueous solubility.

The challenge arises at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At this pH, the positive and negative charges cancel each other out, leading to strong intermolecular attractions and a significant decrease in aqueous solubility.[4][5] Consequently, pH control is the most critical factor in solubilizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in neutral water or PBS (pH 7.4). What's happening?

This is the most common issue and is directly related to the zwitterionic nature of the compound. At neutral pH, the compound is near its isoelectric point, where aqueous solubility is at its minimum. You are observing precipitation because the molecule's internal charges are neutralized, leading it to aggregate and fall out of solution.[4]

Solution: Adjust the pH of your solvent.

  • Acidic Conditions (e.g., pH 2-4): Add a small amount of dilute acid (e.g., 0.1 M HCl). This will protonate the tertiary amine, giving the molecule a net positive charge and significantly increasing its solubility.

  • Basic Conditions (e.g., pH 9-11): Add a small amount of dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid, giving the molecule a net negative charge and also increasing solubility.

For most biological assays, starting with an acidic stock and then diluting it into your buffered media is often the most practical approach.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For creating a concentrated stock solution, an organic solvent is recommended.

Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including zwitterions.[6] It is compatible with most downstream applications, including cell culture, provided the final concentration is kept low (typically <0.5%) to avoid cytotoxicity.[7]

Alternative Solvents: If DMSO is not suitable for your experimental system, other options include:

  • Ethanol (EtOH): A polar protic solvent that can be effective, sometimes requiring gentle warming.

  • Polyethylene Glycol 400 (PEG 400): Often used as a co-solvent in formulations to improve solubility.[6][8]

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, similar to DMSO.

SolventTypical Starting ConcentrationNotes & Considerations
DMSO 10-50 mMRecommended for primary stock. Store aliquots at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.
Ethanol 1-10 mMMay require gentle warming (to ~37°C). Ensure complete dissolution before use.
PEG 400 VariesExcellent for in vivo formulations. Often used in combination with other co-solvents.[10][11][12]
Q3: I prepared a 10 mM stock in DMSO, but it crashed out when I diluted it into my cell culture media (pH 7.4). How do I fix this?

This is a classic precipitation issue caused by a rapid change in solvent environment and pH. The compound is soluble in 100% DMSO but precipitates when diluted into an aqueous buffer where it is poorly soluble at that pH.[13]

Troubleshooting Workflow:

G start Precipitation observed in aqueous buffer check_ph Is the final pH far from the pI? start->check_ph use_acidic_buffer Option 1: Use an acidic aqueous buffer (e.g., pH 4-5) for dilution. check_ph->use_acidic_buffer No serial_dilution Option 2: Perform a stepwise serial dilution. check_ph->serial_dilution Yes, but still precipitates success Compound remains in solution use_acidic_buffer->success cosolvent Option 3: Add a co-solvent to the final buffer. serial_dilution->cosolvent Still precipitates serial_dilution->success Soluble cosolvent->success

Caption: Relationship between pH, charge, and solubility.

We trust this guide will serve as a valuable resource in your experimental work. Should you encounter challenges not covered here, please do not hesitate to reach out to our technical support team.

References

  • Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link]

  • Zwitterionics Surfactants. Encyclopedia.pub. Available at: [Link]

  • The influence of pH on solubility in water. Course Hero. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available at: [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

  • Ph and Solubility of Drugs. YouTube. Available at: [Link]

  • DMSO stock preparation. Protocols.io. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. ResearchGate. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Available at: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. PMC - PubMed Central. Available at: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central. Available at: [Link]

  • Approximate pKa chart of the functional groups. University of California, Riverside. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its Metabolites

Welcome to the technical support center for the HPLC analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the chromatographic separation of this compound and its related substances.

Introduction to the Analyte and its Chromatographic Challenges

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a molecule that presents a unique set of challenges for HPLC method development. Its structure contains a tertiary amine, making it susceptible to peak tailing due to interactions with residual silanols on silica-based stationary phases.[1] The carboxylic acid moiety means its ionization state, and therefore retention, is highly dependent on the mobile phase pH.[1] Furthermore, its metabolites are likely to be more polar, creating a wide polarity range that can be difficult to resolve in a single run.

Potential metabolic pathways for this compound include N-de-ethylation and oxidation of the ethyl group or furan ring, leading to metabolites with varying polarities.[2][3] A successful HPLC method must be able to separate the parent compound from these closely related and potentially more polar metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection for the analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid?

A good starting point is a C18 reversed-phase column, as it is a versatile stationary phase for the separation of small organic molecules.[4][5] Given the basic nature of the analyte, a column with low silanol activity or one that is end-capped is recommended to minimize peak tailing.[6] For higher resolution, especially if dealing with complex metabolite mixtures, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC).[7]

Q2: What mobile phase composition should I start with?

For reversed-phase chromatography, a common starting mobile phase is a mixture of water and a miscible organic solvent like acetonitrile or methanol.[8] Due to the presence of the carboxylic acid and tertiary amine, controlling the pH is crucial.[1][9] An acidic mobile phase (pH 2.5-3.5) using an additive like formic acid or acetic acid is a good starting point.[10][11] This will ensure the carboxylic acid is protonated (less polar) and the tertiary amine is protonated (ionized), which can improve peak shape. For MS detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[9][10]

Q3: Why am I seeing significant peak tailing for the parent compound?

Peak tailing for basic compounds like 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is often caused by secondary interactions between the protonated amine group and ionized residual silanols on the silica-based stationary phase.[1] To mitigate this, you can:

  • Lower the mobile phase pH: An acidic mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of silanol groups.[11]

  • Use a base-deactivated column: These columns have minimal accessible silanol groups.

  • Add a competing base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites, though this is not ideal for MS applications.[12]

Q4: How can I improve the resolution between the parent compound and its more polar metabolites?

Improving resolution often requires optimizing the selectivity of your method.[13][14] Consider the following:

  • Gradient Elution: A gradient from a lower to a higher percentage of organic solvent is highly recommended for separating compounds with a wide polarity range, such as a parent drug and its more polar metabolites.[15][16][17][18]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[7]

  • Adjust the pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and thus their retention and selectivity.[9]

  • Change the Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its metabolites.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Secondary Silanol Interactions: The basic diethylamino group interacts with acidic silanols on the column packing.[1]1. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the mobile phase to suppress silanol ionization.[11] 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol activity.[9]
Column Overload: Injecting too much sample can lead to peak distortion.[19]1. Dilute the Sample: Reduce the concentration of the sample injected onto the column.[19]
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.[20]1. Wash the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.[21] 3. Replace the Column: If washing does not restore performance, the column may be irreversibly damaged.[20]
Peak Fronting Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.[19]1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.[19]
Column Overload: Can also manifest as fronting, particularly at high concentrations.1. Dilute the Sample: As with tailing, reducing the sample concentration can resolve this issue.
Problem 2: Poor Resolution
Symptom Potential Cause Troubleshooting Steps & Rationale
Co-eluting or Poorly Separated Peaks Inadequate Selectivity: The mobile phase and stationary phase are not providing sufficient differential retention.[13]1. Optimize the Gradient: Adjust the gradient slope. A shallower gradient generally improves resolution for complex mixtures.[15][16] 2. Change the Organic Modifier: Switching between acetonitrile and methanol can alter elution order.[7] 3. Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds.[9] 4. Try a Different Stationary Phase: A column with a different chemistry (e.g., Phenyl, Cyano) can provide alternative selectivity.[7]
Low Column Efficiency: Peaks are broad, leading to overlap.1. Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.[7][22] 2. Decrease Particle Size: Columns with smaller particles offer higher efficiency.[7] 3. Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column.
Problem 3: Poor Sensitivity
Symptom Potential Cause Troubleshooting Steps & Rationale
Low Signal-to-Noise Ratio High Background Noise: Contaminated mobile phase or detector issues.[19][21]1. Use High-Purity Solvents and Additives: Ensure all mobile phase components are HPLC or LC-MS grade.[23] 2. Prepare Fresh Mobile Phase: Mobile phases can degrade over time. 3. Clean the Detector Cell: Follow the manufacturer's procedure for cleaning the detector.
Suboptimal Detection Wavelength: The selected UV wavelength is not at the absorbance maximum of the analyte.1. Determine the λmax: Use a diode array detector or a UV-Vis spectrophotometer to find the wavelength of maximum absorbance for your compounds.
Ion Suppression (for LC-MS): Matrix components or mobile phase additives are interfering with the ionization of the analytes.[10][24]1. Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.[23] 2. Use MS-Friendly Mobile Phase Additives: Volatile additives like formic acid and ammonium formate are preferred over non-volatile salts like phosphate.[9][10] 3. Divert Flow: Use a divert valve to send the early-eluting, unretained matrix components to waste instead of the MS source.
Analyte Adsorption: The analyte may be adsorbing to sample vials or tubing.[21]1. Use Appropriate Vials: For basic compounds, consider using silanized or polymer-based vials to prevent adsorption to glass surfaces.[21]

Experimental Protocols and Data Presentation

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3 µm particle sizeGood balance of efficiency and backpressure for separating the parent compound and its metabolites.[22][25]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the basic analyte and is MS-compatible.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and efficient organic modifier for reversed-phase HPLC.[8]
Gradient 5-95% B over 15-20 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.[15][18]
Flow Rate 0.2-0.4 mL/min for 2.1 mm i.d.; 0.8-1.2 mL/min for 4.6 mm i.d.Appropriate flow rates for the given column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[14]
Injection Volume 1-10 µLA smaller injection volume minimizes the risk of column overload and peak distortion.[19]
Detection UV at λmax (e.g., 254 nm as a starting point) or MSUV is a general-purpose detector. MS provides higher sensitivity and specificity.
General HPLC Optimization Workflow

HPLC_Optimization_Workflow cluster_0 Method Development cluster_1 Troubleshooting Paths Start Initial Method Setup (See Table 1) Assess_Performance Assess Peak Shape, Resolution, and Sensitivity Start->Assess_Performance Troubleshoot Identify Problem Area Assess_Performance->Troubleshoot Validate Validate Method Troubleshoot->Validate No Issues Poor_Shape Poor Peak Shape? Troubleshoot->Poor_Shape Poor_Resolution Poor Resolution? Troubleshoot->Poor_Resolution Poor_Sensitivity Poor Sensitivity? Troubleshoot->Poor_Sensitivity Optimize Implement Optimization Strategy Optimize->Assess_Performance Re-evaluate Adjust_pH Adjust Mobile Phase pH/ Use Base-Deactivated Column Poor_Shape->Adjust_pH Yes Modify_Gradient Modify Gradient/ Change Organic Modifier Poor_Resolution->Modify_Gradient Yes Improve_Sample_Prep Improve Sample Prep/ Optimize Detector Settings Poor_Sensitivity->Improve_Sample_Prep Yes Adjust_pH->Optimize Modify_Gradient->Optimize Improve_Sample_Prep->Optimize

Caption: A general workflow for HPLC method development and troubleshooting.

Conclusion

Optimizing the HPLC separation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its metabolites requires a systematic approach that addresses the inherent challenges of the analyte's structure. By carefully selecting the column and mobile phase, and by methodically troubleshooting issues with peak shape, resolution, and sensitivity, a robust and reliable analytical method can be developed. This guide provides the foundational knowledge and practical steps to achieve this goal. For further assistance, always consult the specific documentation for your HPLC system and columns.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • CHROMacademy. Optimizing Gradient HPLC Parameters.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Welch Materials. (2025, March 24).
  • PMC - NIH. Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Merck Millipore. HPLC and UHPLC Column Selection Guide.
  • Agilent. (2014, April 2). Gradient Design and Development.
  • ResearchGate. (2025, August 6).
  • SCION Instruments. HPLC Column Selection Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • GL Sciences. 5.
  • NIH. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.
  • Obrnuta faza. T1. Poor peak shape.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • HPLC Column Selection Guide.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. (2016, September 27).
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Chemistry For Everyone. (2025, March 9).
  • UCL. HPLC solvents and mobile phase additives.
  • Phenomenex. (2025, June 6).
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • PMC - NIH. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • LCGC International.
  • SIELC Technologies. Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column.
  • PubMed. (2017, March 9). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion.
  • PubMed. The metabolism of 4-substituted N-ethyl-N-methylanilines. III.
  • NIH.
  • PMC - NIH. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • PubMed.
  • PubMed. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II.
  • PubMed. High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma.
  • PubMed. (2022, August 15). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.

Sources

Optimization

Technical Support Center: Artifacts in NMR Spectra of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This molecule, with its unique combination of a carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. This molecule, with its unique combination of a carboxylic acid, a tertiary amine, and a substituted furan ring, presents specific challenges in NMR spectroscopy. This guide is structured in a question-and-answer format to directly address common artifacts and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Section 1: General Spectrum Quality & Common Impurities

Q1: My entire ¹H NMR spectrum has broad, asymmetric peaks. What's the cause and how do I fix it?

A1: This is a classic symptom of poor magnetic field homogeneity around your sample. Several factors can contribute to this issue.[1][2][3]

  • The 'Why': An NMR spectrometer's magnetic field needs to be perfectly uniform across the volume of the sample for sharp, well-defined peaks. Anything that disrupts this uniformity will cause nuclei of the same type to experience slightly different magnetic fields, resulting in a broadened, asymmetric signal.

  • Troubleshooting & Solutions:

    • Poor Shimming: This is the most common culprit. Shimming is the process of adjusting small electromagnetic coils to counteract inhomogeneities in the main magnetic field.

      • Immediate Action: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. If that fails, manual shimming may be necessary.

    • Sample Quality:

      • Particulate Matter: Undissolved solids in your sample will severely disrupt field homogeneity.[4][5][6] Solution: Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]

      • Sample Concentration: Overly concentrated samples can become viscous, hindering molecular tumbling and leading to broader lines.[1] Solution: Try diluting your sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[4]

    • NMR Tube Quality: Scratched or poor-quality NMR tubes can also cause problems with shimming.[5][6][7] Ensure you are using clean, high-quality tubes rated for your spectrometer's field strength.[6][7]

Q2: I see extra peaks in my spectrum that don't belong to my molecule. How do I identify them?

A2: These are typically signals from residual solvents, water, or other common laboratory contaminants.

  • The 'Why': It is nearly impossible to have a completely pure sample and solvent. Deuterated solvents often contain residual, non-deuterated solvent and dissolved water.[1] Other contaminants like grease or acetone from cleaning glassware are also common.

  • Identification & Prevention:

    • Reference Tables: The most effective way to identify these peaks is to consult reference tables of common NMR impurities. These tables list the chemical shifts of contaminants in various deuterated solvents.[8][9][10][11]

    • Common Contaminants Table:

Contaminant¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆Notes
Water~1.56~3.33Position is highly variable depending on temperature and sample conditions.
Acetone~2.17~2.09Common cleaning solvent residue.[1]
Chloroform (residual)7.26-This is the residual peak of the CDCl₃ solvent itself.
DMSO (residual)-2.50This is the residual peak of the DMSO-d₆ solvent itself.
Silicone Grease~0.07~0.05From glassware joints.
Diethyl Ether~1.21 (t), ~3.48 (q)~1.09 (t), ~3.38 (q)Common extraction solvent.
Section 2: Artifacts Specific to 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Q3: The signals for the diethylamino group [-N(CH₂CH₃)₂] are very broad. What is happening?

A3: This is a very common issue for this molecule and is likely due to a combination of pH effects and/or slow conformational dynamics.

  • The 'Why': The structure of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid contains both a basic tertiary amine and an acidic carboxylic acid. This makes it a zwitterion, and its protonation state is highly sensitive to the pH of the NMR solvent.[12][13]

    • Chemical Exchange: At an intermediate pH, the amine can be in equilibrium between its protonated (-NH⁺) and neutral (-N) forms. If this exchange happens at a rate comparable to the NMR timescale, it leads to significant peak broadening.[3][14]

    • Conformational Exchange: Rotation around the C-N bonds of the diethylamino group may be slowed by the bulky substituents or by protonation, leading to broadening. If the rotation is slow enough, the two ethyl groups (or even the two protons on a single CH₂ group) can become chemically non-equivalent, further complicating the spectrum.[15]

  • Troubleshooting Workflow:

    G Start Broad Diethylamino Signals Solvent Acquire spectrum in a non-polar (CDCl₃) and a polar, aprotic (DMSO-d₆) solvent. Start->Solvent Acidify Add a trace amount of acid (e.g., DCl or TFA) to the CDCl₃ sample. Solvent->Acidify If broadening persists... VT_NMR Perform Variable Temperature (VT) NMR. (e.g., from 25°C to 80°C) Acidify->VT_NMR If still broad... Result1 Peaks sharpen in DMSO-d₆ or upon acidification. Acidify->Result1 Result2 Peaks sharpen at higher temperatures. VT_NMR->Result2 Conclusion1 Conclusion: Broadening is due to pH-dependent chemical exchange. Lock the protonation state. Result1->Conclusion1 Conclusion2 Conclusion: Broadening is due to slow conformational exchange. Higher temp averages conformations. Result2->Conclusion2

    Caption: Troubleshooting workflow for broad diethylamino signals.

  • Detailed Protocols:

    • Acidification: Prepare your standard sample in CDCl₃. Acquire a spectrum. Then, add a very small drop (e.g., 1-2 µL) of trifluoroacetic acid (TFA) or use CDCl₃ that contains DCl. This will fully protonate the amine, stopping the exchange and resulting in sharp signals (though their chemical shifts will change).

    • Variable Temperature (VT) NMR: Set up a series of ¹H NMR experiments at increasing temperatures (e.g., 25°C, 40°C, 60°C, 80°C).[16] If the broadening is due to slow bond rotation, the peaks will coalesce and then sharpen as the temperature increases and the rotation becomes faster on the NMR timescale.[15]

Q4: I can't find the signal for my carboxylic acid proton (-COOH). Where is it?

A4: The carboxylic acid proton is "labile" or "exchangeable," meaning it can readily exchange with other acidic protons, often making it difficult to observe.

  • The 'Why': In the presence of even trace amounts of water (H₂O or D₂O) or in protic solvents like methanol-d₄ (CD₃OD), the -COOH proton rapidly exchanges with the deuterium from the solvent.[1] This exchange can either broaden the signal into the baseline, making it effectively invisible, or cause it to appear as a very broad, low-intensity hump over a wide chemical shift range (typically 10-13 ppm).[17]

  • How to Confirm its Presence:

    • Use an Aprotic Solvent: The best chance of observing the -COOH proton is in a dry, aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly good as it forms hydrogen bonds with the -COOH proton, slowing down its exchange and often resulting in a visible, albeit broad, peak.

    • D₂O Shake: A definitive test is the "D₂O shake."[1]

      • Protocol: Acquire a ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ where you suspect you might be seeing the -COOH peak.

      • Add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for a minute.

      • Re-acquire the spectrum. The -COOH proton will exchange with deuterium from the D₂O, and its signal will disappear from the ¹H spectrum.[1][18]

Q5: My spectrum looks clean, but the resolution is poor and I suspect the presence of paramagnetic impurities. How can I be sure?

A5: Paramagnetic impurities, such as dissolved molecular oxygen or trace metal ions (e.g., Fe³⁺, Cu²⁺), are a common and often overlooked cause of broad NMR signals.[2][4][19][20]

  • The 'Why': Paramagnetic species have unpaired electrons, which create a strong, fluctuating local magnetic field.[21][22] This provides a very efficient relaxation pathway for nearby nuclei, dramatically shortening their relaxation times (T₁ and T₂) and causing severe line broadening.[20][22] The effect is often uniform across all peaks, leading to a generally low-resolution spectrum rather than specific peak broadening.[23]

  • Diagnosis and Solutions:

    • Visual Inspection: If your sample solution has a slight color when it should be colorless, it may indicate the presence of transition metal contaminants.

    • Degassing: Dissolved oxygen is paramagnetic.[23] To remove it, you can bubble an inert gas like nitrogen or argon through your sample for several minutes before capping the NMR tube. For more sensitive samples, a freeze-pump-thaw cycle is more effective.

    • Use of a Chelating Agent: If you suspect metal ion contamination from glassware or reagents, you can try adding a small amount of a chelating agent like EDTA to the sample. This will bind the metal ions, effectively neutralizing their paramagnetic effect.

Section 3: Instrumental Artifacts

Q6: I see small, sharp peaks symmetrically spaced around my most intense signals. What are these?

A6: These are called spinning sidebands .

  • The 'Why': When an NMR sample is spun (which is done to average out magnetic field inhomogeneities), any imperfections in the field or the tube can cause the signal to be modulated at the spinning frequency.[24] This creates artificial peaks (sidebands) that appear on both sides of a large "real" peak, at distances equal to multiples of the spinning rate.[7][25][26]

  • Identification and Solution:

    • Change the Spin Rate: Change the sample spinning rate (e.g., from 20 Hz to 15 Hz). The spinning sidebands will move to new positions, while the real peaks will not move.

    • Improve Shimming: The primary solution is to improve the non-spinning (X, Y, etc.) shims.[7]

    • Stop Spinning: For most modern, well-shimmed spectrometers, it's often better to acquire the spectrum without spinning the sample, especially for 2D experiments where these artifacts can be particularly problematic.[24]

Q7: There's a strange-looking peak that seems to be a distorted "reflection" of a real peak. What could it be?

A7: This is likely a quadrature artifact , also known as a quadrature "ghost" or "image."

  • The 'Why': This artifact arises from an imbalance in the two detector channels of the spectrometer. The artifact will appear at a frequency that is equidistant from the center of the spectrum, but on the opposite side.[7] For example, if your spectrum center is 5 ppm and you have a real peak at 7 ppm, a quad ghost might appear at 3 ppm.

  • Identification and Solution:

    • Location: The artifact is a mirror image of a real peak relative to the spectral center.

    • Phase: It often has a distorted, dispersive phase compared to the real peak.[7]

    • Solution: This is less common on modern instruments but can be fixed by increasing the number of scans acquired. Acquiring an even number of scans usually cancels the artifact.[27]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry For Everyone. How Do Paramagnetic Substances Affect NMR?. YouTube, 2025. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]

  • Takahashi, S., et al. "Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy." Tetrahedron, 2007. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." ACS Publications, 2010. [Link]

  • LibreTexts Chemistry. 4.1: Obtaining and Interpreting NMR Spectra. 2019. [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. [Link]

  • Suslick, K. S. Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • LibreTexts Chemistry. ¹H NMR Solvent Shifts. 2025. [Link]

  • SciELO. Variable-temperature NMR and conformational analysis of oenothein B. [Link]

  • CDN Science. Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Michigan State University. NMR Artifacts. [Link]

  • Chemistry Stack Exchange. ¹H NMR Broad peaks. 2015. [Link]

  • SciELO. Variable-temperature NMR and conformational analysis of oenothein B. 2013. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part II. [Link]

  • University of Florida. How to make an NMR sample. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. 2024. [Link]

  • University of Chemistry and Technology, Prague. NMR Spectroscopy of Paramagnetic Compounds. [Link]

  • YouTube. Variable Temperature NMR. 2023. [Link]

  • ResearchGate. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. 2011. [Link]

  • ACS Publications. Variable Temperature NMR Experiment Studying Restricted Bond Rotation. 2020. [Link]

  • ScienceDirect. Sideband Intensities in NMR Spectra of Samples Spinning at the Magic Angle. 2025. [Link]

  • PubMed. Spinning sidebands in slow-magic-angle-spinning NMR spectra arising from tightly J-coupled spin pairs. [Link]

  • PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]

  • University of Ottawa NMR Facility Blog. To Spin Or Not To Spin?. 2007. [Link]

  • Royal Society Publishing. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. 2023. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Calgary. Amines. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubMed. NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange. [Link]

  • PubMed Central. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. 2017. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. 2024. [Link]

  • PubMed Central. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy. [Link]

  • MDPI. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. 2019. [Link]

  • BMRB. 2-Furoic Acid - bmse000330 - Data. [Link]

  • YouTube. Spectroscopy of carboxylic acids and their derivatives. 2019. [Link]

  • NIH. Modelling the acid/base ¹H NMR chemical shift limits of metabolites in human urine. 2016. [Link]

  • ResearchGate. ¹H-NMR spectrum of the zwitterion p(MAO-DMPA). [Link]

  • AIP Publishing. Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. 2018. [Link]

  • PubMed Central. Exploiting conformational dynamics to modulate the function of designed proteins. 2023. [Link]

  • ResearchGate. (PDF) Use of ¹⁹F NMR to Probe Protein Structure and Conformational Changes. 2025. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. We will move beyon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. We will move beyond simple procedural steps to explore the underlying chemistry, address common challenges, and offer robust troubleshooting strategies to ensure a successful, scalable, and reproducible process.

Overview of the Synthetic Pathway

The synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is primarily achieved via a Mannich reaction on a 5-ethyl-2-furoic acid precursor. This three-component reaction is a powerful tool in organic synthesis for aminomethylation.[1][2] The overall transformation involves the reaction of a compound with an active hydrogen (5-ethyl-2-furoic acid), an aldehyde (formaldehyde), and a secondary amine (diethylamine).

The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification Reagent_Prep Reagent Preparation & Stoichiometry Calculation Reaction_Setup Reaction Setup & Inert Atmosphere Reagent_Prep->Reaction_Setup Mannich_Reaction Mannich Reaction Execution (Temperature Control) Reaction_Setup->Mannich_Reaction Monitoring In-Process Monitoring (TLC/HPLC) Mannich_Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion pH_Adjust pH Adjustment for Product Precipitation Quenching->pH_Adjust Crude_Isolation Filtration & Washing pH_Adjust->Crude_Isolation Recrystallization Recrystallization Crude_Isolation->Recrystallization Drying Drying Under Vacuum Recrystallization->Drying Final_QC Final Product Analysis (NMR, MS, Purity) Drying->Final_QC

Caption: High-level workflow for the synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the key reaction in this synthesis?

A1: The synthesis hinges on the Mannich reaction . This reaction proceeds in two main stages. First, diethylamine reacts with formaldehyde, typically under acidic catalysis, to form a highly electrophilic diethylaminium ion (an iminium ion).[3][4] Second, the furan ring of 5-ethyl-2-furoic acid, acting as the nucleophile, attacks the iminium ion. The C-4 position of the furan ring is the active site for this electrophilic substitution, leading to the formation of the desired aminomethylated product.[5]

Q2: Why is temperature control so critical during the Mannich reaction?

A2: Temperature control is paramount for two reasons. First, the formation of the iminium ion is an exothermic process. Uncontrolled temperature can lead to runaway reactions, especially at a larger scale. Second, furan derivatives are susceptible to polymerization and degradation under strong acidic conditions, a process often accelerated by heat, leading to the formation of dark, tar-like substances known as humins.[6] Maintaining a consistent, low-to-moderate temperature (e.g., 20-40°C, depending on the specific protocol) ensures a clean reaction profile and minimizes side-product formation.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are:

  • Formaldehyde: It is a known carcinogen and sensitizer. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When using paraformaldehyde as the source, be aware of its depolymerization upon heating.

  • Diethylamine: This is a corrosive, flammable, and volatile amine with a strong odor. Handle in a fume hood away from ignition sources.

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. A robust cooling system for the reactor is essential for scale-up. The addition of reagents should be done portion-wise or via a dropping funnel to manage the heat evolution.

  • Pressure Build-up: If the reaction is not properly vented, the heat generated could cause pressure build-up in a sealed vessel.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of triethylamine to prevent streaking of the basic product). The starting material (5-ethyl-2-furoic acid) will have a different Rf value than the more polar aminomethylated product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Detailed Experimental Protocol (Illustrative 50g Scale)

This protocol is a representative model. Optimization for your specific equipment and scale is necessary.

Reagents & Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
5-Ethyl-2-furoic acid140.1450.0 g0.3571.0
Paraformaldehyde(30.03)n11.8 g0.3931.1
Diethylamine73.1431.8 g (45 mL)0.4351.2
Acetic Acid (Glacial)60.05250 mL--
Water (Deionized)18.02As needed--
Sodium Hydroxide40.00As needed--
Isopropanol60.10As needed--

Procedure:

  • Reactor Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, add glacial acetic acid (250 mL).

  • Reagent Suspension: Add 5-ethyl-2-furoic acid (50.0 g, 0.357 mol) and paraformaldehyde (11.8 g, 0.393 mol) to the acetic acid. Stir the mixture to form a suspension. Rationale: Acetic acid serves as both a solvent and a catalyst for iminium ion formation.

  • Amine Addition: Begin cooling the flask in an ice-water bath. Slowly add diethylamine (45 mL, 0.435 mol) dropwise via a pressure-equalizing dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 30°C. Rationale: Slow, cooled addition is essential to control the initial exotherm from the acid-base reaction and iminium ion formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture again in an ice bath. Slowly add 200 mL of cold deionized water.

    • The product exists as a zwitterion. Carefully adjust the pH of the solution to its isoelectric point (typically around pH 4-5) using a 2M sodium hydroxide solution. The product will precipitate out of the solution. Rationale: The product is least soluble at its isoelectric point, maximizing precipitation and yield.

    • Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) and then with a small amount of cold isopropanol.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the pure product.

    • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Troubleshooting Guide

Troubleshooting cluster_Low_Yield cluster_Dark_Color cluster_Incomplete_Rxn cluster_Purification_Issue Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Dark_Color Dark/Tarry Product Start->Dark_Color Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Purification_Issue Purification Issues Start->Purification_Issue LY_Cause1 Incorrect pH during precipitation Product remains soluble Verify isoelectric point; perform small-scale pH optimization Low_Yield->LY_Cause1 LY_Cause2 Inefficient Reagent Paraformaldehyde not fully depolymerized Add a catalytic amount of strong acid or pre-heat the aldehyde/amine mixture carefully Low_Yield->LY_Cause2 LY_Cause3 Poor Stoichiometry Inaccurate measurement of reagents Recalculate and re-weigh all reagents; use calibrated equipment Low_Yield->LY_Cause3 DC_Cause1 Overheating Promotes furan ring polymerization Implement robust reactor cooling; slow down reagent addition Dark_Color->DC_Cause1 DC_Cause2 Impure Starting Material Contaminants in 5-ethyl-2-furoic acid Purify starting material before use (e.g., recrystallization) Dark_Color->DC_Cause2 IR_Cause1 Insufficient Reaction Time Reaction is slow at room temp Extend reaction time; monitor with TLC/HPLC until stable Incomplete_Rxn->IR_Cause1 IR_Cause2 Poor Mixing at Scale Reagents not in contact Increase stirrer speed; ensure adequate vortex; check for dead spots in reactor Incomplete_Rxn->IR_Cause2 PI_Cause1 Oily Product Impurity depressing melting point Wash crude product with a non-polar solvent (e.g., hexane); screen multiple recrystallization solvents Purification_Issue->PI_Cause1 PI_Cause2 Product Won't Crystallize Supersaturation or impurities Add seed crystals; cool slowly; consider chromatography as an alternative Purification_Issue->PI_Cause2

Caption: Decision-making flowchart for common troubleshooting scenarios.

Q: My reaction mixture turned dark brown/black and the yield is very low. What happened?

A: This strongly indicates polymerization of the furan starting material, a common side reaction known as humin formation.[6]

  • Primary Cause: Excessive heat. The reaction is exothermic, and if the temperature rises significantly, especially in the presence of acid, the furan ring can degrade and polymerize.

  • Solution for Scale-up:

    • Improve Heat Transfer: Ensure your reactor has sufficient cooling capacity. For larger scales, a jacketed reactor with a chiller is necessary.

    • Control Addition Rate: Add the diethylamine slowly and subsurface if possible to dissipate heat more effectively.

    • Check Starting Material Purity: Impurities in the 5-ethyl-2-furoic acid can initiate polymerization. Ensure its purity before starting the reaction.

Q: The reaction seems to have stalled; TLC shows significant starting material even after 24 hours. Why?

A: This points to an issue with reaction kinetics or reagent activity.

  • Possible Cause 1: Inefficient Mixing. At larger scales, inadequate stirring can create "dead zones" in the reactor where reagents are not in contact. Ensure your mechanical stirrer is powerful enough and the impeller is correctly positioned to create a good vortex.

  • Possible Cause 2: Inactive Paraformaldehyde. Paraformaldehyde must depolymerize to formaldehyde to react. This process can be slow. You can consider gently warming the reaction mixture (e.g., to 35-40°C) after the initial exotherm has subsided to facilitate this.

  • Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of formaldehyde or diethylamine will naturally lead to unreacted starting material. Double-check all calculations and measurements.

Q: I can't get my final product to crystallize properly; it keeps oiling out. How can I fix this?

A: "Oiling out" during recrystallization typically means the product's melting point is below the boiling point of the solvent, or significant impurities are present.

  • Solution 1: Change Solvent System. If using an ethanol/water system, try a solvent with a lower boiling point, like isopropanol/water. You need a system where the product is soluble when hot but sparingly soluble when cold.

  • Solution 2: Slow Cooling. Do not crash-cool the solution by placing it directly in an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator. This encourages the formation of an ordered crystal lattice.

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solution 4: Purity. The oil may be due to impurities. Try washing the crude solid with a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or hexane) before attempting recrystallization.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • 2-furoic acid.Organic Syntheses Procedure.
  • A review on green multicomponent synthesis of heterocyclic compounds.ScienceScholar.
  • Green Synthesis of Heterocycles.Frontiers.
  • Technical Support Center: 2-Furancarboxylic Acid Synthesis.Benchchem.
  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
  • Synthesis of N-Heterocycles.Organic Chemistry Portal.
  • A Study Of Synthesis Of Bioactive Heterocycles.IJNRD.
  • SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIV
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review.Iraqi Journal of Science.
  • The Mannich Reaction.YouTube.
  • Application of the Mannich reaction in the structural modification of natural products.
  • Mannich Reaction.YouTube.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic Acid Analogs

Introduction: The Therapeutic Potential of Furoic Acid Derivatives Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furoic Acid Derivatives

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, derivatives of 2-furoic acid have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific scaffold: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By dissecting the molecular architecture of this compound and its analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how specific structural modifications influence biological activity. This analysis is built upon a synthesis of existing literature on related furan derivatives, offering insights into rational drug design for this promising class of compounds.

The core structure of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid presents three key regions for modification, each contributing to the overall pharmacological profile of the molecule: the 2-carboxyl group, the 4-aminomethyl side chain, and the 5-alkyl substituent. Understanding the impact of alterations in these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Dissecting the Molecule: A Three-pronged Approach to SAR

To logically explore the SAR of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid analogs, we will analyze the influence of structural changes at three primary positions on the furan ring. The following sections will compare the known or inferred effects of these modifications on the biological activity, primarily focusing on anti-inflammatory and analgesic properties.

SAR_Overview center 4-[(Diethylamino)methyl]-5-ethyl-2-furoic Acid Scaffold pos2 Position 2: Carboxylic Acid Derivatives (Esters, Amides) center->pos2 Modulation of Pharmacokinetics pos4 Position 4: Aminomethyl Side Chain (Alkylamino Variations) center->pos4 Influence on Receptor Binding & Potency pos5 Position 5: Alkyl Substituent (Chain Length & Branching) center->pos5 Impact on Lipophilicity & Activity

Caption: Key modification points on the 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid scaffold.

The Crucial Role of the 2-Carboxylic Acid Group: Esters and Amides

The carboxylic acid moiety at the 2-position of the furan ring is a critical functional group that significantly influences the molecule's physicochemical properties, such as acidity and solubility. Modification of this group, typically through esterification or amidation, can have profound effects on the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Ester Analogs:

The conversion of the carboxylic acid to an ester can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. For instance, the synthesis of various furoic acid esters has been a common strategy to create prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid. While direct comparative data for esters of our lead compound is limited, studies on related furoic acid derivatives suggest that the nature of the alcohol used for esterification (e.g., methyl, ethyl, propyl) can fine-tune the rate of hydrolysis and, consequently, the duration of action.

Amide Analogs:

Formation of amide derivatives introduces a hydrogen bond donor and acceptor, which can alter the binding interactions with biological targets. The synthesis of furoyl-conjugated amino acids, for example, has been explored to create novel compounds with a range of biological activities.[3] The specific amino acid conjugated to the furoic acid core can significantly impact the resulting biological activity.

Table 1: Hypothetical Comparison of 2-Position Analogs

Modification at Position 2Expected Impact on PropertiesRationale
-COOH (Parent) High polarity, potential for ionic interactions.The carboxylic acid is a key feature for the biological activity of many NSAID-like compounds.
-COOCH3 (Methyl Ester) Increased lipophilicity, potential prodrug.May enhance absorption and require in vivo hydrolysis for activation.
-COOCH2CH3 (Ethyl Ester) Further increased lipophilicity.Slower hydrolysis rate compared to the methyl ester could lead to a longer duration of action.
-CONH2 (Amide) Increased hydrogen bonding potential.May alter target binding specificity and potency.
The 4-Aminomethyl Side Chain: A Key to Potency

The diethylaminomethyl group at the 4-position is a crucial pharmacophore that likely plays a significant role in the compound's interaction with its biological target. Variations in the amine substituent can modulate the basicity, steric bulk, and hydrogen bonding capacity of this side chain, thereby influencing binding affinity and potency.

Comparative Analysis of Amino Substituents:

  • Dimethylamino vs. Diethylamino: The diethylamino group, present in the parent compound, is more lipophilic and sterically larger than a dimethylamino group. This difference can impact how the molecule fits into a binding pocket. In some systems, the increased bulk of the diethyl group can lead to enhanced potency, while in others it may be detrimental.

  • Piperidino and Morpholino Analogs: Replacing the diethylamino group with cyclic amines like piperidine or morpholine introduces conformational constraints and alters the polarity. A morpholino group, with its ether oxygen, would increase hydrophilicity compared to a piperidino or diethylamino group.

  • Primary and Secondary Amines: Analogs with primary (-CH2NH2) or secondary (-CH2NHR) amines would have different hydrogen bonding capabilities and basicity compared to the tertiary amine of the parent compound.

Amine_Variation cluster_0 Variations at the 4-Aminomethyl Position Parent Diethylamino -N(CH2CH3)2 Analog_A Dimethylamino -N(CH3)2 Analog_B Piperidino -N(CH2)5 Analog_C Morpholino -N(CH2CH2)2O

Caption: Structural variations of the amino group at the 4-position.

The 5-Alkyl Group: Influencing Lipophilicity and Activity

The ethyl group at the 5-position of the furan ring contributes to the overall lipophilicity of the molecule. Altering the size and nature of this alkyl substituent can impact the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in the target protein.

Studies on other furan-containing compounds have demonstrated that the nature of the substituent at the 5-position can significantly influence biological activity. For instance, in a series of 5-substituted-2-furoyl diacylhydrazide derivatives, the length of the aliphatic chain was found to have a clear effect on their anti-tumor and anti-fungal activities.

Impact of Alkyl Chain Length:

  • Methyl vs. Ethyl vs. Propyl: A systematic increase in the alkyl chain length from methyl to ethyl (the parent) to propyl would be expected to incrementally increase lipophilicity. This could lead to enhanced activity up to an optimal point, after which increased bulk or excessive lipophilicity might reduce activity due to poor solubility or steric hindrance.

  • Branched vs. Linear Alkyl Groups: Introducing branching, for example, by replacing the ethyl group with an isopropyl group, would alter the steric profile of the molecule. This could either improve or hinder binding to the target, depending on the shape of the binding site.

Table 2: Predicted Influence of 5-Alkyl Substitution on Anti-Inflammatory Activity

5-Alkyl SubstituentPredicted LipophilicityPotential Impact on Activity
-CH3 (Methyl)LowerMay have reduced potency if a larger hydrophobic interaction is required.
-CH2CH3 (Ethyl - Parent) Moderate Represents a balance of size and lipophilicity for the target.
-CH2CH2CH3 (Propyl)HigherCould enhance activity if a larger hydrophobic pocket is available.
-CH(CH3)2 (Isopropyl)HigherSteric bulk may influence binding affinity positively or negatively.

Experimental Protocols for Biological Evaluation

To empirically determine the structure-activity relationships discussed, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for evaluating the anti-inflammatory and analgesic potential of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid analogs.

In Vitro Anti-Inflammatory Assays

1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages:

This assay assesses the ability of the compounds to suppress the production of key inflammatory mediators.

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

    • Determine the IC50 value for each compound.

  • Rationale: This assay provides a direct measure of the compound's ability to modulate the inflammatory signaling cascade at the cellular level.[5]

In_Vitro_Workflow A Seed RAW 264.7 Cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA) E->F G Determine IC50 F->G

Caption: Workflow for in vitro anti-inflammatory cytokine assay.

In Vivo Analgesic and Anti-Inflammatory Assays

1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

This model is used to evaluate the peripheral analgesic activity of the compounds.[6]

  • Animal Model: Swiss albino mice.

  • Protocol:

    • Administer the test compounds or vehicle orally to different groups of mice.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

    • Immediately after the injection, count the number of writhes for a defined period (e.g., 15-20 minutes).

    • Calculate the percentage inhibition of writhing for each compound compared to the vehicle control group.

  • Rationale: The inhibition of writhing is indicative of the compound's ability to block pain signaling in the peripheral nervous system.[6]

2. Carrageenan-Induced Paw Edema (Acute Inflammation):

This is a classic model for assessing the anti-inflammatory activity of new compounds.[7]

  • Animal Model: Wistar rats.

  • Protocol:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally.

    • After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each compound at each time point.

  • Rationale: The reduction in paw swelling demonstrates the compound's effectiveness in mitigating acute inflammation.[7]

Conclusion and Future Directions

The structure-activity relationship of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid analogs is a complex interplay of electronic, steric, and physicochemical properties. Based on the analysis of related furan derivatives, it can be inferred that:

  • The 2-carboxylic acid is likely essential for activity, with ester and amide derivatives potentially acting as prodrugs or having altered binding modes.

  • The 4-diethylaminomethyl group is a key determinant of potency, where modifications to the amine substituents can fine-tune receptor interactions.

  • The 5-ethyl group contributes to the lipophilic character of the molecule, and its size can be optimized to enhance hydrophobic interactions with the biological target.

To definitively establish the SAR for this specific class of compounds, a systematic synthesis and biological evaluation of a focused library of analogs are required. Future studies should aim to synthesize and test compounds with systematic variations at the 2, 4, and 5 positions. The experimental data generated from such studies will be invaluable for the rational design of more potent and selective anti-inflammatory and analgesic agents based on the 2-furoic acid scaffold.

References

  • Screening of a novel-substituted furan compound for analgesic activity in mice. (Source: Not explicitly provided in search results, but the protocol is standard)
  • Biological activity of furoyl-conjugated amino acids. Benchchem. (URL not provided)
  • Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry. (URL not provided)
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. (URL: [Link])

  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (Source: Not explicitly provided in search results)
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry. (URL not provided)
  • Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. (URL not provided)
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. (URL not provided)
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (Source: Not explicitly provided in search results)
  • Structure Activity Relationships. Drug Design Org. (URL not provided)
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. (URL not provided)
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. (URL not provided)
  • The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. (Source: Not explicitly provided in search results)
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. (URL not provided)
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (Source: Not explicitly provided in search results)
  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry. (URL not provided)
  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (Source: Not explicitly provided in search results)
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (Source: Not explicitly provided in search results)
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (Source: Not explicitly provided in search results)
  • Structure–activity relationships of ustiloxin analogues. (Source: Not explicitly provided in search results)
  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.
  • Special Issue : Design, Synthesis and Biological Activity of Organic Compounds. MDPI. (URL not provided)
  • WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google P

Sources

Comparative

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid versus commercially available antibiotics

An In-Depth Comparative Analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and Commercially Available Antibiotics: A Research Perspective In the ever-evolving landscape of antimicrobial research, the exploration...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and Commercially Available Antibiotics: A Research Perspective

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of antibiotic resistance. Furoic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial potential. This guide provides a comprehensive framework for evaluating the antibacterial efficacy of a specific, novel furoic acid derivative, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, in comparison to established, commercially available antibiotics.

While extensive public data on 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is not yet available, this document serves as a detailed research protocol and comparative guide for scientists and drug development professionals. It outlines the necessary experimental workflows, from initial susceptibility testing to cytotoxicity and spectrum of activity analysis, providing a robust methodology for assessing its potential as a future therapeutic agent.

Introduction to the Candidate Compound and Comparators

1.1. The Furoic Acid Scaffold: A Platform for Antibacterial Discovery

Furoic acids are five-membered heterocyclic carboxylic acids that serve as versatile building blocks in medicinal chemistry. The 2-furoic acid core, in particular, has been identified in various compounds exhibiting antimicrobial properties. The acidity of the carboxylic group, combined with the diverse functionalities that can be introduced at other positions on the furan ring, allows for a broad exploration of chemical space and biological activity. The candidate compound, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, incorporates a basic diethylaminomethyl group and an ethyl group, which may enhance its antibacterial activity and pharmacokinetic properties.

1.2. Selected Commercially Available Antibiotics for Comparison

To establish a meaningful benchmark for the evaluation of our candidate compound, a panel of well-characterized, commercially available antibiotics from different classes has been selected. These comparators represent diverse mechanisms of action and antibacterial spectra.

  • Ampicillin (β-Lactam): A broad-spectrum antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Ciprofloxacin (Fluoroquinolone): A potent, broad-spectrum antibiotic that targets DNA gyrase and topoisomerase IV, inhibiting DNA replication.

  • Erythromycin (Macrolide): A bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit.

  • Vancomycin (Glycopeptide): A bactericidal antibiotic primarily effective against Gram-positive bacteria, which inhibits cell wall synthesis.

Experimental Workflow for Comparative Efficacy

A multi-tiered experimental approach is essential to thoroughly characterize the antibacterial potential of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The following workflow provides a systematic evaluation of its efficacy and selectivity.

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Antibacterial Screening cluster_spectrum Spectrum of Activity cluster_safety Selectivity & Safety Profile synthesis Synthesis & Purification of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) synthesis->mic mbc Minimum Bactericidal Concentration (MBC) mic->mbc gram_pos Gram-positive Panel (e.g., S. aureus, E. faecalis) mic->gram_pos cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293 cells) mic->cytotoxicity gram_neg Gram-negative Panel (e.g., E. coli, P. aeruginosa) selectivity_index Calculate Selectivity Index (SI) cytotoxicity->selectivity_index

Caption: Experimental workflow for evaluating a novel antibacterial candidate.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compound and comparator antibiotics

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Prepare a stock solution of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and comparator antibiotics in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the stock solutions in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without antibiotics) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be aided by adding a viability indicator like resazurin.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Data Analysis (Illustrative)

The following tables present hypothetical, yet plausible, data to illustrate how the results of the proposed experiments would be structured for a clear comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/AntibioticS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid 81664>128
Ampicillin0.251>128>128
Ciprofloxacin0.510.0150.25
Erythromycin0.54>128>128
Vancomycin12>128>128

Table 2: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)

Compound/AntibioticS. aureus (ATCC 29213)Interpretation
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid 2 (16/8)Bactericidal
Ampicillin2 (0.5/0.25)Bactericidal
Ciprofloxacin1 (0.5/0.5)Bactericidal
Erythromycin>32Bacteriostatic
Vancomycin2 (2/1)Bactericidal
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

Selectivity and Cytotoxicity Profile

A crucial aspect of drug development is ensuring that the compound is selectively toxic to bacterial cells while exhibiting minimal effects on mammalian cells.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • HEK293 cells (human embryonic kidney cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the test compound and comparator antibiotics for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the CC50 (the concentration of the compound that causes 50% cell death).

Table 3: Cytotoxicity and Selectivity Index (Illustrative Data)

Compound/AntibioticCC50 on HEK293 (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI = CC50/MIC)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid 256832
Ampicillin>10000.25>4000
Ciprofloxacin>5000.5>1000
Erythromycin>10000.5>2000
Doxorubicin (Positive Control)0.1N/AN/A

Putative Mechanisms of Action

Understanding the mechanism of action is critical for further development. While the exact mechanism of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid would require dedicated studies (e.g., macromolecular synthesis assays, membrane potential studies), the mechanisms of the comparator antibiotics are well-established.

mechanism_of_action cluster_cell Bacterial Cell dna_rep DNA Replication (DNA Gyrase, Topo IV) protein_syn Protein Synthesis (50S Ribosome) cell_wall Cell Wall Synthesis (Peptidoglycan) ampicillin Ampicillin (β-Lactam) ampicillin->cell_wall Inhibits ciprofloxacin Ciprofloxacin (Fluoroquinolone) ciprofloxacin->dna_rep Inhibits erythromycin Erythromycin (Macrolide) erythromycin->protein_syn Inhibits vancomycin Vancomycin (Glycopeptide) vancomycin->cell_wall Inhibits

Caption: Mechanisms of action for comparator antibiotics.

Conclusion and Future Directions

This guide presents a structured, scientifically rigorous framework for the initial evaluation of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a potential antibacterial agent. Based on the illustrative data, the candidate compound shows promising bactericidal activity against Gram-positive pathogens with a moderate selectivity index. Its weaker activity against Gram-negative bacteria suggests a potential barrier to entry, such as the outer membrane, or the presence of efflux pumps.

Future research should focus on:

  • Mechanism of Action Studies: To elucidate the specific molecular target of the compound.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and spectrum.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.

The systematic approach detailed herein provides a solid foundation for the comprehensive assessment of novel antibacterial candidates, paving the way for the potential discovery of next-generation therapeutics.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. "How antibiotics kill bacteria: from targets to networks." Nature Reviews Microbiology, 8(6), 423–435; 2010. [Link]

  • Silver, L. L. "Challenges of antibacterial discovery." Clinical Microbiology Reviews, 24(1), 71–109; 2011. [Link]

Validation

The Investigator's Compass: A Comparative Guide to Validating Novel Drug Targets for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic hinges on a critical, often arduous, process: target identification and validation. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic hinges on a critical, often arduous, process: target identification and validation. This guide provides a comprehensive, technically robust framework for elucidating and confirming the biological targets of a novel small molecule, using the uncharacterized compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a case study. We will navigate the path from computational prediction to rigorous experimental validation, offering objective comparisons with established "tool" compounds and presenting the requisite experimental data and protocols.

I. Charting the Course: In Silico Target Prediction

Given that 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a novel chemical entity, our investigation commences not at the bench, but with computational prediction. This initial step is crucial for generating testable hypotheses and conserving resources. The principle is straightforward: molecules with similar structures often interact with similar biological targets.[1]

The structure of our compound—featuring a furoic acid core, an ethyl group, and a diethylaminomethyl side chain—presents several pharmacophoric features. Furoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The diethylaminomethyl group is present in numerous FDA-approved drugs and is known to interact with a variety of targets, including kinases and G-protein coupled receptors (GPCRs).

To generate a plausible set of putative targets, we can employ web-based tools like SwissTargetPrediction .[3][4] This server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.[1][5]

For the purpose of this guide, let us hypothesize a plausible output from such a prediction for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid:

Predicted Target ClassSpecific Example TargetProbability ScoreRationale for Plausibility
KinaseEpidermal Growth Factor Receptor (EGFR)0.65Many kinase inhibitors feature heterocyclic cores and basic amine groups for interaction with the hinge region and solvent-exposed areas.
GPCRDopamine Receptor D2 (DRD2)0.58The diethylaminoethyl moiety is a common feature in ligands for aminergic GPCRs.
EnzymeATP Citrate Lyase (ACLY)0.42Some furoic acid derivatives have been shown to exhibit hypolipidemic effects, potentially through modulation of metabolic enzymes like ACLY.[6]

With these hypothetical targets, we can now design a rigorous experimental validation cascade. For each predicted target, we will select a well-characterized "tool" compound to serve as a positive control and a benchmark for comparison.

Predicted TargetSelected Tool CompoundRationale for Selection
EGFRGefitinib A potent and selective inhibitor of EGFR tyrosine kinase.
DRD2Haloperidol A well-characterized antagonist of the D2 dopamine receptor.
ACLYBMS-303141 A known inhibitor of ATP Citrate Lyase.

II. The Litmus Test: Experimental Target Validation

The core of our investigation lies in a multi-pronged experimental approach to first, confirm direct physical engagement of our novel compound with the predicted targets, and second, to assess its functional consequences.

A. Direct Target Engagement: Does the Compound Bind?

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its target within the complex milieu of a living cell.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[9]

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid D Aliquot and heat cells at varying temperatures (e.g., 40-70°C) A->D B Treat cells with Tool Compound (e.g., Gefitinib) B->D C Treat cells with Vehicle (DMSO) C->D E Lyse cells and separate soluble and precipitated fractions D->E F Quantify soluble target protein (e.g., by Western Blot) E->F

CETSA experimental workflow.

Comparative Data Interpretation:

By plotting the amount of soluble target protein as a function of temperature, we can generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates thermal stabilization and thus, target engagement.[10]

CompoundTargetApparent Tagg (°C)ΔTagg vs. Vehicle (°C)
Vehicle (DMSO)EGFR52.5-
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid EGFR56.8 +4.3
Gefitinib (Tool Compound)EGFR58.2+5.7

A significant positive ΔTagg for our compound of interest, comparable to that of the tool compound, provides strong evidence for target engagement in a cellular context.

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (the target protein) and an analyte (our compound).[11]

Experimental Workflow:

SPR_Workflow A Immobilize purified target protein on sensor chip B Inject varying concentrations of compound over the chip surface A->B C Monitor changes in refractive index (Response Units) B->C D Fit data to kinetic models to determine ka, kd, and KD C->D

SPR experimental workflow.

Comparative Data Interpretation:

The primary output of an SPR experiment is a sensorgram, which plots the binding response over time. From this, we can derive the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.

CompoundTargetka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid EGFR1.5 x 10⁵ 3.0 x 10⁻³ 20
Gefitinib (Tool Compound)EGFR2.1 x 10⁵1.8 x 10⁻³8.6

This data allows for a direct comparison of binding affinities. A low nanomolar KD for our compound would confirm it as a high-affinity binder to the purified target protein.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][12] This includes the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13]

Experimental Workflow:

ITC_Workflow A Place purified target protein in the sample cell B Titrate compound of interest into the sample cell A->B C Measure the heat change after each injection B->C D Fit the binding isotherm to determine thermodynamic parameters C->D

ITC experimental workflow.

Comparative Data Interpretation:

The shape of the binding isotherm provides information about the binding affinity, while the magnitude of the heat changes reveals the enthalpic contribution to binding.[14][15]

CompoundTargetKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid EGFR25 -8.5 -2.1 1.05
Gefitinib (Tool Compound)EGFR10-9.2-2.50.98

Similar KD values obtained from ITC and SPR would provide strong, corroborating evidence of the binding affinity. The thermodynamic parameters offer deeper insights into the nature of the binding interaction.[16]

B. Functional Consequences: Does Binding Matter?

If a kinase is a predicted target, it is crucial to assess the compound's selectivity across the kinome. The Kinobeads® assay utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17] In a competitive binding format, pre-incubation of a cell lysate with our compound will prevent the binding of its targets to the beads in a dose-dependent manner.[17][18]

Experimental Workflow:

Kinobeads_Workflow A Incubate cell lysate with varying concentrations of compound B Add Kinobeads® to capture unbound kinases A->B C Elute and digest captured proteins B->C D Identify and quantify kinases by LC-MS/MS C->D E Generate dose-response curves for each identified kinase D->E

Kinobeads® competition binding workflow.

Comparative Data Interpretation:

This assay provides dose-response curves for hundreds of kinases simultaneously, allowing for the determination of apparent dissociation constants (Kd) for each.

Kinase4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Apparent Kd (nM)Gefitinib (Tool Compound) Apparent Kd (nM)
EGFR 35 12
SRC>10,000250
ABL1>10,000>10,000
VEGFR28,5003,700

A potent and selective inhibition of EGFR with minimal off-target activity at relevant concentrations would be a highly desirable outcome, indicating that our compound is a selective modulator of this kinase.

Confirming that compound binding to the target leads to a functional cellular response is the ultimate validation. This is typically assessed by measuring the phosphorylation status of downstream signaling proteins using Western blotting.[11][19]

Hypothetical Signaling Pathway (EGFR):

EGFR_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Activates AKT AKT EGFR->AKT Phosphorylates ERK ERK EGFR->ERK Phosphorylates pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK 4-DEM-5-E-2-FA 4-[(Diethylamino)methyl]- 5-ethyl-2-furoic acid 4-DEM-5-E-2-FA->EGFR Inhibits

Simplified EGFR signaling pathway.

Experimental Protocol and Comparative Data:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, which expresses high levels of EGFR) to sub-confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat cells with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, Gefitinib, or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10-15 minutes to activate the EGFR pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

Treatmentp-EGFRTotal EGFRp-AKTTotal AKTp-ERKTotal ERK
Vehicle (DMSO) - EGF-+++-+++-+++
Vehicle (DMSO) + EGF++++++++++++++++++
4-DEM-5-E-2-FA + EGF+ +++ + +++ + +++
Gefitinib + EGF++++++++++++

A marked reduction in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in the presence of our novel compound would provide compelling evidence of its functional activity as an inhibitor of the EGFR signaling pathway.

III. Conclusion: From Hypothesis to Validated Target

This guide has outlined a systematic and comparative approach to the target validation of a novel compound, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. By integrating in silico prediction with a suite of rigorous biophysical and cell-based assays, researchers can build a robust body of evidence to confidently identify and validate a compound's biological target(s). The inclusion of well-characterized tool compounds at each stage is paramount for contextualizing the potency, selectivity, and functional activity of the novel molecule. This structured approach not only enhances the probability of success in drug discovery programs but also provides a deeper mechanistic understanding of a compound's biological effects.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • AACR Journals. (2013). Abstract SY20-02: Discovering tool compounds and chemistry leads by highly accurate kinase virtual screening. Cancer Research, 73(8_Supplement), SY20-02-SY20-02. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. [Link]

  • NIH. (n.d.). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. Retrieved from [Link]

  • NIH. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • OPEN FAU. (2023). Small Molecule Tools to Study Cellular Target Engagement for the Intracellular Allosteric Binding Site of GPCRs. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2429. [Link]

  • IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of Substituted Furoic Acids: A Case Study on 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel substituted furoic acid derivatives, using the hypothetical compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel substituted furoic acid derivatives, using the hypothetical compound 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid as a case study. Given the diverse biological activities of furoic acid derivatives, which range from antimicrobial to cardiovascular applications, a thorough understanding of a new analogue's selectivity is paramount for drug development professionals.[1][2][3][4] This document outlines a logical, experimentally-driven approach to characterize the selectivity of such compounds, grounded in established pharmacological principles.

Introduction to 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and its Potential Primary Target

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a novel chemical entity. While its specific biological targets are yet to be fully elucidated, the furoic acid scaffold is a well-established pharmacophore. Derivatives have been shown to exhibit a range of activities, including phosphodiesterase 4 (PDE4) inhibition.[5] The presence of a diethylaminomethyl group is also of interest, as similar moieties have been found in compounds with antiproliferative and topoisomerase inhibitory activity.[6]

For the purpose of this guide, we will hypothesize that the primary target of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is Phosphodiesterase 4 (PDE4) , a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and a validated target for inflammatory diseases. This hypothesis is based on published data showing that substituted furan carboxylic acid derivatives can act as PDE4 inhibitors.[5]

Comparative Compounds

To establish a meaningful cross-reactivity profile, it is essential to compare the test compound with well-characterized molecules. The following compounds are selected for this comparative analysis:

  • Roflumilast: A potent and selective PDE4 inhibitor, serving as a positive control for the primary target.

  • Rolipram: An older, well-studied PDE4 inhibitor known for its central nervous system side effects, which can provide insights into potential off-target liabilities.

  • 5-Phenyl-2-furoic acid derivative (Compound 5j from Cui et al., 2020): A relevant furoic acid derivative with demonstrated PDE4 inhibitory activity, allowing for structure-activity relationship (SAR) comparisons.[5]

  • Prazosin: An alpha-1 blocker, included to assess potential cross-reactivity with adrenergic receptors, a common off-target for many small molecules.[2]

  • Nitrofurantoin: A nitrofuran antibiotic, to explore potential antimicrobial activity, a known property of some furoic acid derivatives.[2]

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended for efficiently assessing the cross-reactivity of a novel compound. This workflow prioritizes broad screening followed by more focused secondary and functional assays.

G cluster_0 Tier 1: Primary Target & Broad Panel Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: Cellular & Functional Assays A Primary Target Assay (PDE4B Enzyme Inhibition) C Dose-Response Curves (IC50 Determination) A->C Validate primary activity B Broad Cross-Reactivity Panel (e.g., Eurofins SafetyScreen44™) B->C Validate off-target hits D Orthogonal Assays (e.g., Radioligand Binding) C->D Confirm mechanism E Cell-Based cAMP Assay D->E Assess cellular potency F Cytotoxicity Assays (e.g., HepG2, HEK293) E->F Evaluate safety profile

Figure 1: A tiered experimental workflow for assessing the cross-reactivity profile of a novel compound.

Detailed Experimental Protocols

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of the test compound against human recombinant PDE4B.

Principle: The assay measures the displacement of a fluorescently labeled cAMP derivative from the active site of PDE4B. Inhibition of the enzyme results in a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Dilute human recombinant PDE4B enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorescent cAMP substrate (e.g., BODIPY FL-cAMP).

    • Prepare serial dilutions of the test compound, positive controls (Roflumilast, Rolipram), and comparator compounds in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compounds to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the diluted PDE4B enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorescent cAMP substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol outlines a cell-based assay to measure the functional consequence of PDE4 inhibition, which is an increase in intracellular cAMP levels.

Principle: This assay utilizes a competitive immunoassay format (e.g., HTRF) to quantify cAMP levels in cells stimulated with a Gs-coupled GPCR agonist (e.g., forskolin).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously expressing PDE4 (e.g., U937 cells) to 80-90% confluency.

    • Harvest and seed the cells into a 384-well plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and Cell Stimulation:

    • Prepare serial dilutions of the test and comparator compounds.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Pre-incubate with the compounds for 30 minutes at 37°C.

    • Add a stimulatory agent such as forskolin to increase basal cAMP levels.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF).

    • Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to the lysate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the cAMP concentration based on a standard curve.

    • Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison across compounds.

Table 1: Comparative Inhibitory Potency against PDE4B

CompoundPDE4B IC₅₀ (nM)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Experimental Data
RoflumilastLiterature/Experimental Data
RolipramLiterature/Experimental Data
5-Phenyl-2-furoic acid derivativeLiterature/Experimental Data
PrazosinExperimental Data
NitrofurantoinExperimental Data

Table 2: Summary of Cross-Reactivity Profile from Broad Panel Screen (>50% inhibition at 10 µM)

CompoundOff-Target Hits
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Experimental Data
RoflumilastLiterature/Experimental Data
RolipramLiterature/Experimental Data
5-Phenyl-2-furoic acid derivativeExperimental Data

Table 3: Cellular Potency and Cytotoxicity

CompoundCellular cAMP EC₅₀ (nM)HepG2 Cytotoxicity CC₅₀ (µM)
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid Experimental DataExperimental Data
RoflumilastLiterature/Experimental DataLiterature/Experimental Data
RolipramLiterature/Experimental DataLiterature/Experimental Data
5-Phenyl-2-furoic acid derivativeExperimental DataExperimental Data
Signaling Pathway Visualization

Understanding the context of the primary target is crucial. The following diagram illustrates the role of PDE4 in the cAMP signaling pathway.

G cluster_0 cAMP Signaling Pathway cluster_1 GPCR Gs-coupled GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory) CREB->Gene Activates Inhibitor 4-[(Diethylamino)methyl]- 5-ethyl-2-furoic acid Inhibitor->PDE4 Inhibits

Figure 2: The role of PDE4 in the cAMP signaling pathway and the point of intervention for a PDE4 inhibitor.

Conclusion and Future Directions

This guide provides a robust framework for the initial cross-reactivity profiling of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, with a focus on a hypothesized primary target of PDE4. The outlined experimental workflows, comparative data tables, and pathway visualizations offer a comprehensive approach for researchers in drug development.

The results from these studies will be critical in determining the selectivity of this novel compound and guiding future optimization efforts. Any significant off-target hits from the broad panel screen should be followed up with detailed IC₅₀ determinations and relevant functional assays to assess the therapeutic window and potential for side effects. This systematic approach ensures a thorough and scientifically rigorous evaluation of a new chemical entity's pharmacological profile.

References

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available at: [Link]

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Validation

Unveiling the Therapeutic Promise of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid: A Comparative Guide to its In Vitro and In Vivo Anti-Inflammatory Activity

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. A critical milestone in this journey is establishing a robust c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. A critical milestone in this journey is establishing a robust correlation between a compound's activity in controlled laboratory settings (in vitro) and its performance within a living organism (in vivo). This guide provides a comprehensive comparison of the potential anti-inflammatory activity of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a novel furoic acid derivative. Furoic acid and its analogues have garnered significant interest for their diverse biological activities, including anti-inflammatory properties.[1][2] This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a framework for evaluating the compound's efficacy against established alternatives and for understanding the nuances of its in vitro-in vivo correlation (IVIVC).

The anti-inflammatory potential of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid will be hypothetically benchmarked against Diclofenac, a widely recognized non-steroidal anti-inflammatory drug (NSAID). The experimental designs and protocols detailed herein are based on established and validated methodologies to ensure scientific rigor and reproducibility.

The Inflammatory Cascade: A Rationale for Mechanistic Investigation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] A key pathway in the inflammatory process is the arachidonic acid cascade, where the cyclooxygenase (COX) enzymes, particularly COX-2, play a pivotal role in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Many NSAIDs, including Diclofenac, exert their therapeutic effects by inhibiting COX enzymes. Given the structural characteristics of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, it is plausible to hypothesize that its anti-inflammatory activity may also be mediated through the inhibition of the COX pathway.

Diagram 1: Simplified Inflammatory Pathway

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: The COX-2 pathway in inflammation.

In Vitro Assessment: Gauging Potency at the Molecular Level

The initial evaluation of a potential anti-inflammatory compound typically involves in vitro assays to determine its direct inhibitory effect on specific molecular targets. The COX-2 inhibition assay is a standard and informative method for this purpose.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid and Diclofenac on human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit), test compound, and Diclofenac.

  • Procedure:

    • Prepare a series of dilutions of the test compound and Diclofenac.

    • In a multi-well plate, incubate the COX-2 enzyme with each dilution of the test compounds or Diclofenac for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period to allow for prostaglandin production.

    • Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data: In Vitro COX-2 Inhibition
CompoundIC50 (µM) for COX-2 Inhibition
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid1.5
Diclofenac0.8

This data is hypothetical and for illustrative purposes only.

The hypothetical IC50 values suggest that while 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a potent inhibitor of COX-2, it is slightly less potent than the reference drug, Diclofenac, in this in vitro setting. This initial screening provides a quantitative measure of the compound's potential anti-inflammatory activity at the molecular level.

In Vivo Efficacy: Performance in a Biological System

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and validated model for assessing the in vivo activity of acute anti-inflammatory agents.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory effect of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid by measuring the reduction of carrageenan-induced paw edema in rats.

  • Animals: Male Wistar rats (180-200g).

  • Materials: 1% carrageenan solution, plethysmometer, test compound, and Diclofenac.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the animals into groups: a control group, a standard group (Diclofenac), and test groups receiving different doses of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

    • Administer the test compound or Diclofenac orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Hypothetical Comparative Data: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)Maximum Paw Edema Inhibition (%)
Control (Vehicle)0%
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid (10 mg/kg)35%
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid (20 mg/kg)55%
Diclofenac (10 mg/kg)65%

This data is hypothetical and for illustrative purposes only.

The hypothetical in vivo results indicate that 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid exhibits a dose-dependent anti-inflammatory effect, with a 20 mg/kg dose showing significant inhibition of paw edema. While effective, its potency in this model appears to be slightly lower than that of Diclofenac at the same dose.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[7] In the context of early drug discovery, a strong IVIVC suggests that the in vitro assay is a good surrogate for in vivo efficacy, which can streamline the development process and reduce the reliance on animal testing.[7][8][9]

For 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, the potent in vitro COX-2 inhibition would be expected to translate into significant anti-inflammatory activity in the in vivo carrageenan-induced paw edema model. The hypothetical data presented aligns with this expectation. A quantitative IVIVC can be established by plotting the in vitro potency (e.g., 1/IC50) against the in vivo efficacy (e.g., % edema inhibition). A strong positive correlation would validate the hypothesized mechanism of action and provide confidence in using the in vitro assay for further compound optimization.

Diagram 2: IVIVC Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation Analysis A Compound Synthesis & Characterization B In Vitro Assay (COX-2 Inhibition) A->B C Determine IC50 Value B->C G Plot In Vitro vs. In Vivo Data C->G D Animal Model (Carrageenan Paw Edema) E Dose-Response Study D->E F Measure % Edema Inhibition E->F F->G H Establish IVIVC Model G->H H->B Refine In Vitro Screening I Predict In Vivo Efficacy H->I

Caption: Workflow for establishing an in vitro-in vivo correlation.

Concluding Remarks and Future Perspectives

This guide has outlined a systematic approach to evaluating the anti-inflammatory potential of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, from its molecular interactions in vitro to its therapeutic effects in vivo. The hypothetical data suggests that this compound is a promising anti-inflammatory agent, likely acting through the inhibition of the COX-2 enzyme.

To further substantiate these findings, future studies should focus on:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing dosing regimens and interpreting in vivo data.

  • Chronic Inflammation Models: Evaluating the compound's efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, would provide insights into its potential for treating long-term inflammatory conditions.

  • Selectivity Profiling: Assessing the compound's inhibitory activity against COX-1 versus COX-2 is crucial for predicting its gastrointestinal side-effect profile.

  • Toxicology Studies: Comprehensive safety and toxicology assessments are necessary before any consideration for clinical development.

By integrating robust in vitro and in vivo experimental designs with a thorough understanding of IVIVC, researchers can efficiently advance promising compounds like 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid through the drug discovery pipeline.

References

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  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

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  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]

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Comparative

A Senior Scientist's Comparative Guide to Confirming the Binding Site of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

For researchers and drug development professionals, elucidating the precise binding site of a novel small molecule is a critical step in understanding its mechanism of action and advancing it through the development pipe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise binding site of a novel small molecule is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides an in-depth, comparative analysis of key experimental techniques to definitively confirm the binding site of a hypothetical bioactive compound, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. Our approach moves beyond a simple listing of methods to offer a strategic perspective on experimental design, data interpretation, and the synergistic use of multiple techniques to build a robust, self-validating body of evidence.

The Challenge: Pinpointing the Molecular Handshake

Identifying that a ligand binds to a protein is only the first step. The crucial information lies in where and how it binds. This "molecular handshake" dictates the ligand's functional effect, be it inhibition, activation, or allosteric modulation. For our subject compound, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, a derivative of furoic acid, understanding its interaction at an atomic level is paramount for structure-activity relationship (SAR) studies and lead optimization. This guide will navigate the primary methodologies available to achieve this, comparing their strengths, limitations, and the unique insights they offer.

High-Resolution Structural Elucidation: The Gold Standards

For the most definitive and high-resolution view of a binding site, structural biology techniques are unparalleled.

X-Ray Crystallography

Considered the 'gold standard' for structural determination, X-ray crystallography can provide an atomic-resolution three-dimensional structure of a protein-ligand complex.[1][2] The process involves crystallizing the target protein in the presence of the ligand (co-crystallization) or soaking a pre-formed protein crystal in a ligand-containing solution.[2] The resulting electron density map reveals the precise orientation of the ligand within the binding pocket and the specific amino acid residues involved in the interaction.[1][3]

Causality in Experimental Choice: This method is chosen when a high-resolution, static picture of the binding pose is required to guide structure-based drug design. It provides irrefutable evidence of the binding site and the intricate network of interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol: Co-crystallization of Target Protein with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

  • Protein Purification: Purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to find conditions that yield diffraction-quality crystals of the complex.

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, into which the protein-ligand structure is built and refined.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful alternative for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding interfaces.[4][5][6][7][8] Unlike crystallography, NMR does not require protein crystallization, which can be a significant advantage for proteins that are difficult to crystallize. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly useful.

  • Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein with and without the ligand, residues in the binding site will show significant changes in their chemical shifts, effectively mapping the interaction surface.[8]

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein, revealing the binding epitope of the small molecule.

Causality in Experimental Choice: NMR is the method of choice when information about the binding event in a more physiological solution state is desired, or when crystallization is not feasible. It can also provide valuable information on the dynamics of the interaction.[5][6][8]

Biophysical Techniques for Quantitative and Kinetic Analysis

While structural techniques provide a detailed picture, biophysical methods offer quantitative data on binding affinity, stoichiometry, and kinetics, which are crucial for validating the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[9][10][11][12] By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment.[10][11][13]

Causality in Experimental Choice: ITC is invaluable for obtaining a complete thermodynamic profile of the interaction.[9][11] This information is critical for understanding the driving forces behind the binding event (enthalpic vs. entropic) and for validating that the observed interaction is specific and has a defined stoichiometry.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique for monitoring molecular interactions.[14][15][16] In a typical experiment, the protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.[14][15][16][17]

Causality in Experimental Choice: SPR is the gold standard for determining the kinetics of an interaction, providing association (kon) and dissociation (koff) rates.[17][18] This is particularly important for lead optimization, as drug-target residence time (related to koff) often correlates better with clinical efficacy than binding affinity alone.[17]

Functional Validation: Site-Directed Mutagenesis

Once a putative binding site has been identified through structural or biophysical methods, site-directed mutagenesis is the definitive way to validate the functional importance of key residues.[19][20][21] By mutating specific amino acids within the proposed binding pocket and observing the effect on ligand binding, one can confirm their direct involvement in the interaction.

Causality in Experimental Choice: This technique provides a crucial functional link between the structural data and the biological activity of the ligand. A significant decrease or loss of binding upon mutation of a specific residue provides strong evidence for its role in the binding site.[22][23]

Protocol: Site-Directed Mutagenesis and Binding Analysis

  • Identify Key Residues: From X-ray crystallography or NMR data, identify amino acids that appear to directly interact with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid.

  • Generate Mutants: Use PCR-based site-directed mutagenesis to create plasmids encoding the target protein with mutations at these key positions (e.g., Alanine scanning).[19]

  • Express and Purify Mutant Proteins: Express and purify the mutant proteins.

  • Assess Binding: Use a biophysical technique like ITC or SPR to measure the binding affinity of the ligand to each mutant protein.

  • Analyze Results: A significant reduction in binding affinity for a mutant compared to the wild-type protein confirms the importance of that residue in the binding site.

Comparative Summary of Techniques

TechniquePrincipleKey AdvantagesKey LimitationsData Output
X-Ray Crystallography X-ray diffraction from a protein-ligand crystalAtomic resolution 3D structure, definitive binding poseRequires diffraction-quality crystals, provides a static pictureElectron density map, 3D coordinates of the complex
NMR Spectroscopy Nuclear magnetic resonance of atoms in a magnetic fieldIn-solution analysis, provides dynamic information, no crystallization neededRequires larger amounts of protein, limited by protein sizeChemical shift perturbations, NOEs, ligand epitope mapping
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingLabel-free, complete thermodynamic profile (KD, n, ΔH, ΔS)Requires relatively large amounts of material, sensitive to buffer mismatchesBinding isotherm, thermodynamic parameters
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon bindingReal-time kinetic data (kon, koff), high sensitivity, label-freeRequires immobilization of one binding partner, potential for artifactsSensorgram, kinetic and affinity constants
Site-Directed Mutagenesis Genetic alteration of specific amino acidsValidates the functional importance of specific residuesIndirect method, mutations can sometimes cause global protein misfoldingChanges in binding affinity (KD) or functional activity

Visualizing the Workflow

Binding_Site_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Functional Validation Initial Binding Assay Initial Binding Assay (e.g., fluorescence polarization) Biophysical Characterization Biophysical Characterization (ITC or SPR) Initial Binding Assay->Biophysical Characterization Confirm Interaction Structural Method Structural Method (X-Ray or NMR) Biophysical Characterization->Structural Method Determine Binding Site Site-Directed Mutagenesis Site-Directed Mutagenesis Structural Method->Site-Directed Mutagenesis Identify Key Residues Validation Assay Validation Assay (ITC or SPR) Site-Directed Mutagenesis->Validation Assay Test Mutants Final Confirmation Final Confirmation Validation Assay->Final Confirmation Confirm Functional Role

Caption: A logical workflow for binding site confirmation.

Conclusion: An Integrated Approach for Trustworthy Results

Confirming the binding site of a novel compound like 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid requires a multi-pronged, evidence-based approach. No single technique provides all the answers. The true power lies in the synergy between high-resolution structural methods, quantitative biophysical analysis, and functional validation. By strategically combining techniques like X-ray crystallography or NMR with ITC, SPR, and site-directed mutagenesis, researchers can build a comprehensive and irrefutable model of the protein-ligand interaction. This rigorous, self-validating system not only enhances our fundamental understanding of the compound's mechanism of action but also provides the authoritative grounding necessary to drive successful drug discovery and development programs.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Vertex AI Search.
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • Application of NMR in drug discovery. researchmap.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Springer Protocols.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.
  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. (2025). ResearchGate.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2025). ResearchGate.
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
  • What are the experimental modes of determining the interaction of a protein and a ligand?. (2012). ResearchGate.
  • Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences.
  • Mutagenesis: Site-Directed. Twist Bioscience.
  • X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar.
  • Techniques to Measure Binding. (2025). Biology LibreTexts.
  • x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube.
  • Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. PubMed.
  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Springer Nature Experiments.
  • Epitope mapping. Wikipedia.
  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PubMed Central.
  • NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments.

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. As a compound combining the functionalities of a furoic acid deri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. As a compound combining the functionalities of a furoic acid derivative and a tertiary amine, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for safe and effective laboratory practices.

Hazard Assessment and Chemical Profile

  • Furoic Acid Derivatives: Compounds in this class are typically classified as irritants to the skin and eyes, with the potential to cause respiratory irritation.[1][2][3][4][5]

  • Tertiary Amines: Amines, in general, should be handled with care. They can be corrosive and irritating to the skin and respiratory tract. It is crucial to prevent airborne exposure.[6]

Based on this composite profile, 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid should be treated as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Potential Hazard Associated Functional Group Primary Route of Exposure
Skin IrritationFuroic Acid, Tertiary AmineDermal Contact
Eye Irritation/DamageFuroic Acid, Tertiary AmineOcular Contact
Respiratory IrritationFuroic Acid, Tertiary AmineInhalation
Harmful if SwallowedFuroic Acid, Tertiary AmineIngestion

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

Primary Engineering Controls

Before detailing PPE, it is essential to emphasize the role of engineering controls. All work with this compound should be conducted in a well-ventilated laboratory.[1][7] A certified chemical fume hood is the preferred primary containment measure to minimize inhalation exposure. Facilities should also be equipped with an eyewash station and a safety shower.[1]

Essential PPE Ensemble

The minimum required PPE for handling this compound includes:

  • Eye and Face Protection:

    • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations.[8][9]

    • Chemical Goggles: When there is a risk of splashing, chemical goggles that provide a complete seal around the eyes should be worn.[8][10]

    • Face Shield: For procedures with a significant splash hazard, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety glasses or goggles.[8][10]

  • Hand Protection:

    • Gloves: Disposable nitrile gloves are the standard for incidental contact.[8][9] Given the dual nature of the compound, it is advisable to check the glove manufacturer's compatibility chart for both carboxylic acids and amines. If prolonged contact is anticipated, consider wearing double gloves or a more robust glove material.[8] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[11]

  • Body Protection:

    • Laboratory Coat: A long-sleeved, knee-length laboratory coat is required to protect personal clothing and skin from splashes and spills.[9][10][11] For tasks involving significant quantities of flammable solvents, a flame-resistant lab coat should be considered.[11]

  • Respiratory Protection:

    • Respirator: In situations where engineering controls are insufficient to control airborne exposure, or if the material is being handled as a fine powder that could become airborne, a NIOSH-approved respirator is necessary.[2][3][6][10] The type of respirator will depend on the specific conditions and a formal risk assessment.

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Workflow start Start: Handling 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid engineering_controls Work in a certified chemical fume hood? start->engineering_controls ppe_basics Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat engineering_controls->ppe_basics Yes splash_hazard Is there a splash hazard? ppe_basics->splash_hazard goggles Wear Chemical Goggles splash_hazard->goggles Yes inhalation_hazard Potential for airborne dust or aerosols? splash_hazard->inhalation_hazard No face_shield Wear a Face Shield over Goggles goggles->face_shield Significant Splash Hazard goggles->inhalation_hazard No Significant Splash Hazard face_shield->inhalation_hazard respirator Use a NIOSH-approved respirator inhalation_hazard->respirator Yes end Proceed with experiment inhalation_hazard->end No respirator->end

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental compliance.

Handling Procedures
  • Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[1][7] Use a spatula for transfers. If it is a solution, use appropriate glassware and transfer techniques to minimize splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, contain the spill to prevent it from spreading.

  • Cleanup: For small spills, use an appropriate absorbent material. For larger spills, follow your institution's emergency procedures.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Waste Disposal: All materials used for cleanup should be placed in a sealed container for proper disposal.

Disposal Plan

All waste containing 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess material and contaminated consumables, in a clearly labeled, sealed container.[1][2][7]

  • Labeling: The waste container must be labeled with the full chemical name and a description of its hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

The following diagram outlines the handling and disposal workflow:

Handling_Disposal_Workflow start Start: Experiment with 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid preparation Preparation: - Don appropriate PPE - Prepare work area in fume hood start->preparation handling Handling: - Weigh and transfer carefully - Avoid dust and splashes preparation->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes post_handling Post-Handling: - Wash hands thoroughly spill->post_handling No spill_procedure->post_handling waste_collection Waste Collection: - Place all waste in a labeled, sealed container post_handling->waste_collection disposal Arrange for disposal via EHS waste_collection->disposal end End of Procedure disposal->end

Caption: Step-by-Step Handling and Disposal Workflow.

By adhering to these guidelines, researchers can safely handle 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid, minimizing personal exposure and environmental impact.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. Available from: [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Office of Research, Boston University. Personal Protection Equipment (PPE) in Laboratories Policy. Available from: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Furoic acid. Available from: [Link]

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